molecular formula C11H14O4 B451101 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 91123-08-9

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B451101
CAS No.: 91123-08-9
M. Wt: 210.23g/mol
InChI Key: MDSJUPYTWLSFBZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a versatile benzaldehyde derivative that serves as a critical synthetic intermediate in advanced chemical research, particularly in the development of novel pharmaceutical compounds and functional organic materials. Its molecular structure, featuring both ethoxy and 2-hydroxyethoxy substituents, makes it a valuable scaffold for constructing complex molecules. This compound has demonstrated significant utility in medicinal chemistry as a key precursor for the synthesis of thyromimetic agents. Research has detailed its application in an improved synthetic route for GC-1, a potent TRβ-selective thyroid hormone receptor agonist . GC-1 is a promising therapeutic candidate for treating conditions such as hyperlipidemia and obesity, as it can lower plasma cholesterol and triglyceride levels without the cardiotoxic side effects associated with non-selective agonists . The synthetic flexibility of this compound also lends itself to materials science, where similar benzaldehyde derivatives are employed in the design of π-conjugated fluorescent dyes . These chromophores, which can be functionalized with flexible glycol chains, are essential components in the development of biological-synthetic hybrid systems like DNA-based foldamers, used for sensitive DNA detection and analysis through fluorescence resonance energy transfer (FRET) mechanisms . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJUPYTWLSFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive Spectroscopic and Structural Analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde. In the dynamic landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's structure and spectral properties is paramount for its identification, purity assessment, and elucidation of its role in synthetic pathways. While experimental spectral data for this specific compound is not widely available in public repositories, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This predictive approach offers researchers a robust framework for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting spectral data is a thorough analysis of the molecule's structure. This compound is a substituted aromatic aldehyde. Its key structural features, which will govern its spectral behavior, are:

  • A trisubstituted benzene ring: This will give rise to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • An aldehyde group (-CHO): This functional group has highly characteristic signals in both NMR and IR spectroscopy.

  • An ethoxy group (-OCH₂CH₃): This will produce a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

  • A 2-hydroxyethoxy group (-OCH₂CH₂OH): This chain contains multiple distinct proton and carbon environments, including a primary alcohol, which will be identifiable in both NMR and IR spectra.

The interplay of these functional groups, particularly their electronic effects on the aromatic ring, will determine the precise chemical shifts and absorption frequencies.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on established substituent effects and data from related compounds such as 3-ethoxy-4-methoxybenzaldehyde and 4-ethoxy-3-iodobenzaldehyde.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring high-resolution NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if intramolecular hydrogen bonding with the hydroxyl group is of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 9.9Singlet (s)N/A
Aromatic (H-2)7.4 - 7.5Doublet (d)~2
Aromatic (H-6)7.3 - 7.4Doublet of doublets (dd)~8, ~2
Aromatic (H-5)6.9 - 7.0Doublet (d)~8
Ethoxy (-OCH₂)4.1 - 4.2Quartet (q)~7
Hydroxyethoxy (-OCH₂)4.0 - 4.1Triplet (t)~5
Hydroxyethoxy (-CH₂OH)3.8 - 3.9Triplet (t)~5
Hydroxyl (-OH)Variable (likely broad)Singlet (s)N/A
Ethoxy (-CH₃)1.4 - 1.5Triplet (t)~7
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-4)150 - 152
Aromatic (C-3)148 - 150
Aromatic (C-1)130 - 132
Aromatic (C-6)125 - 127
Aromatic (C-2)112 - 114
Aromatic (C-5)110 - 112
Ethoxy (-OCH₂)68 - 70
Hydroxyethoxy (-OCH₂)64 - 66
Hydroxyethoxy (-CH₂OH)60 - 62
Ethoxy (-CH₃)14 - 15

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic aldehydes, ethers, and alcohols.[1][2][3]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic
2850 - 2750 (two bands)C-H stretchAldehyde (Fermi doublet)
1705 - 1685C=O stretchAromatic Aldehyde
1600, 1580, 1470C=C stretchAromatic ring
1270 - 1200C-O stretchAryl ether
1150 - 1050C-O stretchAliphatic ether and Alcohol

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region would be indicative of the hydroxyl group.[2] The carbonyl stretch for an aromatic aldehyde is expected to be strong and sharp, appearing around 1705-1685 cm⁻¹ due to conjugation with the benzene ring.[1][3] The characteristic pair of weak to medium bands for the aldehydic C-H stretch between 2850 and 2750 cm⁻¹ is a key diagnostic feature for aldehydes.[4]

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The predicted fragmentation of this compound under electron ionization (EI) is based on the known fragmentation pathways of benzaldehyde derivatives and ethers.[5]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for analyzing volatile and semi-volatile compounds:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Fragmentation Pathway

The molecular ion ([M]⁺•) for this compound (C₁₁H₁₄O₄) would have an m/z of 210. Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (•H): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 209.[5]

  • Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage at the ethoxy group, resulting in an ion at m/z 181.

  • Cleavage of the hydroxyethoxy side chain: This can occur in several ways, such as the loss of a •CH₂OH radical (m/z 179) or the loss of a •CH₂CH₂OH radical (m/z 165).

  • Formation of a stable benzoyl-type cation: Subsequent loss of neutral molecules like carbon monoxide (CO) from fragment ions is also expected.

Predicted Mass Spectrometry Fragmentation of this compound M [M]⁺• m/z = 210 M_minus_H [M-H]⁺ m/z = 209 M->M_minus_H - •H M_minus_Et [M-C₂H₅]⁺ m/z = 181 M->M_minus_Et - •C₂H₅ M_minus_CH2OH [M-CH₂OH]⁺ m/z = 179 M->M_minus_CH2OH - •CH₂OH M_minus_CH2CH2OH [M-C₂H₄OH]⁺ m/z = 165 M->M_minus_CH2CH2OH - •C₂H₄OH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectral analysis of this compound. By leveraging the known spectral characteristics of analogous compounds and the fundamental principles of NMR, IR, and mass spectrometry, researchers can anticipate the key spectral features of this molecule. These predictions serve as a valuable reference for the identification and structural confirmation of this compound in various stages of drug discovery and development, underscoring the power of predictive spectroscopy in modern chemical research.

References

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. Available at: [Link]

  • Filo. (2025). Mass fragmentation in benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

Sources

A Versatile Scaffolding for Advanced Research: Technical Insights into 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth exploration of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a molecule of significant interest for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. While extensive direct research on this specific molecule is still emerging, its structural features present a compelling platform for a multitude of applications. This document will provide a comprehensive overview of its chemical properties, a proposed synthetic pathway, and a detailed examination of its potential research uses, grounded in established chemical principles and analogous compound applications.

Core Molecular Profile

This compound is a substituted aromatic aldehyde characterized by the presence of both an ethoxy and a 2-hydroxyethoxy group on the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Appearance Inferred to be a solid at room temperature
Solubility Expected to have moderate solubility in polar organic solvents

The aldehyde group serves as a highly reactive site for a variety of chemical transformations, while the ether linkages and the terminal hydroxyl group offer opportunities for tailoring the molecule's polarity, solubility, and potential for hydrogen bonding. These features are particularly advantageous in the design of novel therapeutic agents and functional materials.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to this compound commences with the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The synthesis involves a nucleophilic substitution reaction to introduce the 2-hydroxyethoxy moiety.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via Williamson ether synthesis from 3-ethoxy-4-hydroxybenzaldehyde.

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 2-Chloroethanol

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Deionized water

Procedure:

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming the more nucleophilic phenoxide ion without causing unwanted side reactions.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: Essential for separating the product from the inorganic salts and the high-boiling point solvent.

  • Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Synthesis_Pathway EV 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Phenoxide Potassium Ethylvanillinate (Phenoxide Intermediate) EV->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Reaction CE 2-Chloroethanol CE->Product Base K2CO3 Base->EV Solvent DMF, 80-90°C Solvent->Phenoxide

Caption: Proposed synthesis of this compound.

Potential Research Applications

The molecular architecture of this compound makes it a promising candidate for a variety of research applications, primarily as a versatile building block in organic synthesis and drug discovery.

Intermediate in Multi-step Organic Synthesis

The aldehyde functionality is a cornerstone of organic synthesis, enabling the construction of more complex molecular scaffolds.

  • Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functional groups.

  • Wittig Reaction: Reaction with a phosphorus ylide can be used to form alkenes, providing a reliable method for carbon-carbon bond formation.

  • Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, expanding the molecular complexity.

  • Heterocycle Formation: The aldehyde can serve as a key precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For example, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, benzodiazepines, and other important heterocyclic cores.

Aldehyde_Reactions cluster_reactions Potential Synthetic Transformations cluster_products Resulting Functional Groups / Scaffolds Start This compound Aldehyde Group ReductiveAmination Reductive Amination (R-NH2, NaBH3CN) Start:f1->ReductiveAmination Wittig Wittig Reaction (Ph3P=CHR) Start:f1->Wittig Grignard Grignard Reaction (R-MgBr) Start:f1->Grignard Heterocycle Heterocycle Synthesis (e.g., with diamines) Start:f1->Heterocycle Amine Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene Alcohol Secondary Alcohol Grignard->Alcohol HeterocyclicCore Heterocyclic Core Heterocycle->HeterocyclicCore

Caption: Synthetic utility of the aldehyde group.

Scaffold for Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. Its potential as a precursor for novel therapeutics is significant.

  • Phosphodiesterase 4 (PDE4) Inhibitors: Substituted benzaldehydes are key intermediates in the synthesis of PDE4 inhibitors. These inhibitors have therapeutic applications in inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD). The ethoxy and methoxy (or hydroxyethoxy) groups can play a crucial role in binding to the active site of the enzyme.

  • Antimicrobial Agents: Derivatives of 4-hydroxy-3-methoxybenzaldehyde have shown antimicrobial activity. The scaffold of this compound could serve as a starting point for the development of new anti-infective agents. The hydroxyethoxy side chain could be further modified to optimize activity and pharmacokinetic properties.

  • Hemoglobin Modulators: Research has explored substituted benzaldehydes as allosteric modulators of hemoglobin, which could be beneficial in treating sickle cell disease by improving oxygen delivery to tissues. The specific substitution pattern on the benzaldehyde ring is critical for this activity, and this compound offers a unique pattern for investigation.

The terminal hydroxyl group of the 2-hydroxyethoxy side chain provides a handle for further derivatization. For instance, it can be esterified or etherified to attach other pharmacologically active moieties or to modulate the compound's solubility and cell permeability.

Conclusion

This compound represents a promising, yet underexplored, molecule with considerable potential for a wide range of research applications. Its straightforward synthesis from a common starting material, coupled with the versatility of its functional groups, makes it an attractive building block for organic chemists and drug discovery professionals. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted and is anticipated to yield valuable insights and novel molecular entities. This guide provides a foundational framework to inspire and direct future research endeavors centered on this versatile chemical scaffold.

References

An In-depth Technical Guide to 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: Synthesis, Properties, and Potential Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a molecule of interest for researchers and professionals in drug development and materials science. While direct literature on this specific compound is emerging, this document synthesizes established knowledge of closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. We will delve into the scientific underpinnings of its synthesis, drawing parallels from well-documented procedures for similar structures, and project its physicochemical properties and utility in various research and development sectors.

Introduction: A Molecule at the Intersection of Flavor Chemistry and Pharmaceutical Scaffolding

This compound belongs to the family of substituted benzaldehydes, a class of organic compounds renowned for their diverse applications, ranging from flavor and fragrance agents to critical intermediates in the synthesis of pharmaceuticals and polymers. Its core structure, featuring an ethoxy and a hydroxyethoxy group on a benzaldehyde ring, suggests a molecule with unique solubility and reactivity profiles. The presence of both an aldehyde and a primary alcohol functional group opens up a wide array of possibilities for subsequent chemical modifications, making it a versatile building block in organic synthesis.

The structural similarity to ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent with a significantly more potent aroma than vanillin, hints at potential applications in the food and fragrance industries.[1][2] Furthermore, the introduction of the 2-hydroxyethoxy side chain can modulate its pharmacokinetic properties, a feature of considerable interest in drug discovery and development.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the etherification of the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This approach is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In the context of our target molecule, the phenolic hydroxyl group of ethyl vanillin is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an appropriate 2-carbon synthon bearing a leaving group, resulting in the formation of the desired ether bond.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)[3]

  • 2-Chloroethanol or 2-Bromoethanol

  • Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)[4]

  • Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF or acetone.

  • Deprotonation: Add 1.1 to 1.5 equivalents of a base, such as potassium carbonate or sodium hydroxide, to the solution.[4] The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes. The formation of the phenoxide can often be observed by a change in color.

  • Nucleophilic Attack: To the stirred suspension, add 1.1 equivalents of 2-chloroethanol or 2-bromoethanol. The bromo-substituted reagent will be more reactive but is also more expensive.

  • Reaction Progression: Heat the reaction mixture to a temperature of 60-80 °C and allow it to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then transferred to a separatory funnel.

  • Extraction: Dilute the filtrate with ethyl acetate and wash it sequentially with deionized water (2-3 times) and then with brine. The aqueous washes remove the remaining inorganic salts and the polar solvent (if DMF was used).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Start: 3-Ethoxy-4-hydroxybenzaldehyde Deprotonation Deprotonation with Base (e.g., K2CO3) in Solvent (e.g., DMF) Start->Deprotonation Nucleophilic_Attack Addition of 2-Chloroethanol Deprotonation->Nucleophilic_Attack Reflux Heating (60-80 °C) Nucleophilic_Attack->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification End Product: this compound Purification->End

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties: A Comparative Overview

Property3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)Predicted: this compound
Molecular Formula C9H10O3C11H14O4
Molecular Weight 166.17 g/mol 210.23 g/mol
Appearance White to off-white crystalline powder[3]Likely a white to pale yellow solid or viscous oil
Melting Point 76-78 °C[]Predicted to be slightly lower or in a similar range
Boiling Point ~285 °CPredicted to be higher due to increased molecular weight and hydrogen bonding capability
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[6]Predicted to have increased solubility in polar solvents, including water, due to the additional hydroxyl group.

Potential Applications in Research and Development

The unique structural features of this compound suggest a multitude of potential applications across various scientific disciplines.

Pharmaceutical and Drug Development
  • Intermediate for Novel Therapeutics: The aldehyde functionality is a versatile handle for the synthesis of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds, many of which are known to possess a wide range of biological activities.

  • Prodrug Design: The primary hydroxyl group can be esterified with a drug molecule to create a prodrug. This can improve the drug's solubility, stability, and bioavailability. The ether linkage is generally stable in vivo, allowing for targeted release of the active compound.

Materials Science and Polymer Chemistry
  • Monomer for Specialty Polymers: The presence of two distinct functional groups (aldehyde and hydroxyl) allows this molecule to be used as an A-B type monomer in polymerization reactions. This could lead to the development of novel polyesters, polyacetals, and other polymers with unique properties. For instance, related benzaldehyde derivatives have been used to synthesize electrically conductive polyazomethines.[3]

Flavor and Fragrance Industry
  • Novel Flavoring Agent: Given its structural similarity to ethyl vanillin, it is plausible that this compound possesses interesting organoleptic properties. The hydroxyethoxy side chain could modulate the flavor profile, potentially leading to a new generation of vanilla-like flavorings with different nuances and stability characteristics.

Logical Pathway for Application Development

ApplicationDevelopment Molecule This compound Pharma Pharmaceuticals Molecule->Pharma Materials Materials Science Molecule->Materials Flavor Flavor & Fragrance Molecule->Flavor Intermediate Synthetic Intermediate Pharma->Intermediate Prodrug Prodrug Moiety Pharma->Prodrug Monomer Polymer Monomer Materials->Monomer Flavor_Agent Novel Flavoring Flavor->Flavor_Agent

Caption: Potential application pathways for this compound.

Conclusion and Future Outlook

This compound represents a promising yet underexplored molecule with significant potential in diverse scientific fields. The synthetic protocol outlined in this guide, based on established chemical principles, provides a clear and actionable path for its preparation in a laboratory setting. The predicted physicochemical properties and potential applications in drug discovery, materials science, and the flavor industry underscore the need for further experimental investigation. As researchers continue to seek novel molecular scaffolds with unique functionalities, this compound stands out as a compelling candidate for future research and development endeavors.

References

  • PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414. PubChem. Available from: [Link]

  • BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity. BioCrick. Available from: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • PubChem. 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde | C12H12O3 | CID 2068120. PubChem. Available from: [Link]

  • NIST. Benzaldehyde, 3-ethoxy-2-hydroxy-. NIST WebBook. Available from: [Link]

  • Chemical Synthesis Database. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Chemical Synthesis Database. Available from: [Link]

  • PubMed Central. 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central. Available from: [Link]

  • Tin Hang Technology Limited. 8212760250 3-ethoxy-4-hydroxybenzaldehyde for synthesis. Tin Hang Technology Limited. Available from: [Link]

  • ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

  • PubChem. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679. PubChem. Available from: [Link]

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. Available from: [Link]

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An In-depth Technical Guide to the Theoretical Properties of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and materials science. This document provides a comprehensive overview of its theoretical properties, based on comparative analysis with structurally similar compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from well-characterized analogues to predict its physicochemical characteristics, spectral data, potential synthetic routes, and safety considerations. The insights presented herein are intended to serve as a foundational resource for researchers exploring the applications of this and related compounds.

Introduction and Chemical Identity

This compound is a derivative of benzaldehyde featuring both an ethoxy and a 2-hydroxyethoxy substituent on the aromatic ring. These functional groups are anticipated to significantly influence the molecule's reactivity, solubility, and potential biological activity. While direct experimental data for this compound is sparse in publicly available literature, its structural similarity to well-documented compounds such as 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) and various hydroxyethoxy-substituted benzaldehydes allows for the reliable prediction of its core properties.

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyPredicted Value / InformationBasis for Prediction / Source
IUPAC Name This compoundStandard nomenclature rules
Molecular Formula C11H14O4Deduced from structure
Molecular Weight 210.23 g/mol Calculated from molecular formula
CAS Number Not assigned or not readily available.A specific CAS number for this compound was not found in major databases. A related compound, 3-(2-Hydroxyethoxy)benzaldehyde, has the CAS number 60345-97-3.[1]
Appearance Predicted to be a white to off-white crystalline solid or powder.Based on the appearance of similar benzaldehyde derivatives.[2]
Melting Point Estimated to be in the range of 60-80 °C.Interpolated from the melting point of Ethylvanillin (76 °C).[3] The additional hydroxyethoxy group may slightly alter this value.
Boiling Point Predicted to be > 300 °C (with potential decomposition).Extrapolated from related structures.
Solubility Predicted to be soluble in polar organic solvents such as ethanol, DMSO, and ethyl acetate.[4] Limited solubility in water is expected, though likely greater than that of Ethylvanillin due to the additional hydroxyl group.Based on solubility data for Ethylvanillin and other substituted benzaldehydes.[3][4]

Theoretical Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin), a readily available commercial starting material. The key transformation is a Williamson ether synthesis to introduce the 2-hydroxyethoxy group.

Proposed Synthesis Workflow

G A 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) B Deprotonation with a base (e.g., K2CO3, NaH) A->B Step 1 C Intermediate Phenoxide B->C D Nucleophilic attack on 2-chloroethanol or ethylene oxide C->D Step 2 E This compound D->E F Purification (e.g., Recrystallization, Chromatography) E->F G A Novel Compound: This compound B Review Safety Data of Structural Analogues (e.g., Ethylvanillin, other benzaldehydes) A->B C Identify Potential Hazards: - Eye/Skin Irritation - Respiratory Irritation - Harmful if Swallowed B->C D Establish Handling Protocols: - Use in Fume Hood - Wear appropriate PPE - Avoid Inhalation/Contact C->D E Determine Proper Storage: - Cool, Dry, Well-ventilated - Tightly Sealed Container D->E F Plan for Disposal: - Follow Institutional/Regulatory Guidelines E->F

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde for the covalent labeling of proteins. We will delve into the underlying chemical principles, provide a detailed experimental protocol for a typical labeling reaction via reductive amination, and outline methods for the characterization and purification of the resulting protein conjugate. This guide is intended for researchers in academia and industry who require robust methods for modifying proteins for applications in diagnostics, therapeutics, and fundamental research.

Introduction: A Novel Aldehyde for Bioconjugation

This compound is an aromatic aldehyde that presents a unique opportunity for protein labeling. Its aldehyde functional group can react specifically with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable covalent bond through reductive amination. The ethoxy and hydroxyethoxy moieties can potentially enhance the solubility and reduce aggregation of the labeled protein.

The strategic advantage of using an aldehyde-based labeling strategy lies in the formation of a stable secondary amine linkage, which is resistant to hydrolysis under physiological conditions. This contrasts with the often-reversible Schiff base intermediate, making for a durable and reliable protein conjugate.

The Chemistry of Reductive Amination

The core of this labeling strategy is the reductive amination reaction. This two-step process involves the initial formation of a Schiff base between the aldehyde group of this compound and a primary amine on the protein. This is followed by the reduction of the imine to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

The reaction is typically performed at a slightly acidic to neutral pH (pH 6-8) to facilitate both Schiff base formation and the selective reduction of the imine in the presence of the aldehyde.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps Protein Protein-NH₂ Schiff_Base Schiff Base Intermediate (Protein-N=CH-Ar) Protein->Schiff_Base + Aldehyde - H₂O Aldehyde This compound Aldehyde->Schiff_Base Reduction Reduction (NaBH₃CN) Schiff_Base->Reduction Labeled_Protein Labeled Protein (Protein-NH-CH₂-Ar) Reduction->Labeled_Protein

Figure 1: Reductive Amination Workflow.

Experimental Protocol: Labeling of a Model Protein (e.g., BSA)

This protocol provides a starting point for the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound. Optimization may be required for other proteins and specific applications.

3.1. Materials and Reagents

  • Bovine Serum Albumin (BSA)

  • This compound

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or desalting columns

  • Spectrophotometer

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (optional)

3.2. Step-by-Step Protocol

  • Protein Preparation: Prepare a solution of BSA in PBS at a concentration of 10 mg/mL.

  • Aldehyde Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 1 mL of the BSA solution with a desired molar excess of the aldehyde reagent. A 20-fold molar excess is a good starting point.

    • Incubate the mixture at room temperature for 30 minutes with gentle shaking to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh 1 M stock solution of NaBH₃CN in water.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction at room temperature for 2 hours, or overnight at 4°C.

  • Quenching the Reaction: The reaction can be quenched by adding a small amount of Tris buffer to a final concentration of 50 mM, which will react with any remaining aldehyde.

  • Purification of the Labeled Protein:

    • Remove unreacted aldehyde and reducing agent by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.[1]

Protocol_Workflow A 1. Prepare Protein Solution (e.g., 10 mg/mL BSA in PBS) C 3. Mix Protein and Aldehyde (e.g., 20-fold molar excess) A->C B 2. Prepare Aldehyde Stock (100 mM in DMSO) B->C D 4. Incubate for Schiff Base Formation (30 min, RT) C->D E 5. Add Reducing Agent (20 mM NaBH₃CN) D->E F 6. Incubate for Reduction (2h RT or overnight at 4°C) E->F G 7. Purify Labeled Protein (Dialysis or Desalting Column) F->G

Figure 2: Experimental Workflow for Protein Labeling.

Characterization of the Labeled Protein

It is crucial to characterize the extent of labeling and the integrity of the protein conjugate.

4.1. SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight upon conjugation.[2][3]

  • Principle: The addition of the aldehyde label will result in a slight increase in the molecular weight of the protein, which can be observed as a shift in the band migration on an SDS-PAGE gel compared to the unlabeled protein control.[2][4]

  • Procedure: Run samples of the unlabeled BSA, the reaction mixture, and the purified labeled BSA on an SDS-PAGE gel. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Results: A successful conjugation will show a band for the labeled protein that migrates slower than the unlabeled protein.[2]

Sample Expected Molecular Weight (kDa) Observed Migration
Unlabeled BSA~66.5Standard migration
Labeled BSA>66.5Slower migration

4.2. Mass Spectrometry

For a more precise determination of the degree of labeling, mass spectrometry is the method of choice.[5][6][7]

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) can resolve protein populations with different numbers of labels attached, providing a distribution of the labeling stoichiometry.[5][7]

  • Procedure: Analyze the purified labeled protein using a high-resolution mass spectrometer.

  • Expected Results: The mass spectrum will show a series of peaks, each corresponding to the protein with a different number of aldehyde molecules attached. This allows for the calculation of the average number of labels per protein.[5]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Insufficient molar excess of the aldehyde.Increase the molar ratio of aldehyde to protein.
Inactive reducing agent.Prepare a fresh solution of NaBH₃CN.
Suboptimal pH for Schiff base formation.Optimize the reaction pH (try a range from 6.0 to 8.0).
Protein Precipitation High concentration of DMSO from the aldehyde stock.Keep the final DMSO concentration below 10% (v/v).
Protein instability under reaction conditions.Reduce incubation time or temperature. Add stabilizing agents.
Smeared Bands on SDS-PAGE Heterogeneous labeling.This is expected to some extent with lysine labeling. Optimize reaction conditions to favor a more homogenous product.
Protein aggregation.Ensure proper purification and storage of the labeled protein.

Conclusion

This compound offers a valuable tool for the covalent modification of proteins. The reductive amination strategy provides a robust and reliable method for creating stable protein conjugates. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to successfully label their proteins of interest and advance their research goals.

References

  • Introduction of the Mass Spread Function for Characterization of Protein Conjugates | Analytical Chemistry - ACS Publications. (2011).
  • Purification strategies to separate labeled from unlabeled proteins - Benchchem. (n.d.).
  • How to confirm successful protein conjugation via SDS-PAGE - Benchchem. (n.d.).
  • A Researcher's Guide to SDS-PAGE Analysis of Protein Conjugation - Benchchem. (n.d.).
  • A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. (2025).
  • Mass Spectrometry Analysis of Heavy-Labeled Proteins - News-Medical.Net. (2019).
  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015).

Sources

Application Note: Mass Spectrometric Analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using mass spectrometry, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, flavor and fragrance analysis, and polymer chemistry, where this and structurally related compounds are of interest. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability.

Introduction

This compound is an aromatic aldehyde with potential applications as a synthetic intermediate in various industries. Its structure, characterized by an ethoxy and a hydroxyethoxy group on a benzaldehyde core, suggests its utility in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the robust analysis of such compounds.[1][2][3][4][5][6][7] This note details the theoretical and practical considerations for developing a reliable LC-MS method for this analyte.

Physicochemical Properties and Predicted Mass Spectral Behavior

A thorough understanding of the analyte's properties is fundamental to method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₄O₄Calculated
Molecular Weight 210.23 g/mol Calculated
Monoisotopic Mass 210.08921 DaCalculated
Structure
Chemical Structure of this compound

Due to the lack of direct experimental mass spectra for this compound in the public domain, its behavior under mass spectrometric conditions is predicted based on the known behavior of structurally similar compounds, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[8][9][10][11]

Ionization: Electrospray ionization (ESI) in positive ion mode is anticipated to be the most effective ionization technique for this molecule.[2][12][13] The presence of multiple oxygen atoms provides sites for protonation, leading to the formation of a prominent protonated molecule, [M+H]⁺, at m/z 211.0967. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also possible, depending on sample purity and the mobile phase composition.[14]

Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The fragmentation pathway is likely to involve the cleavage of the ether linkages.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible mass spectrometry results.[14][15][16][17]

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.[16] Ensure complete dissolution, using sonication if necessary.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). The concentration range should be appropriate for the expected sample concentrations and the sensitivity of the mass spectrometer.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures.[1][2][7]

Protocol 2: LC-MS Method

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high-pressure capabilities for efficient separation.
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmOffers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution of the analyte.
Gradient 10% B to 90% B over 10 minutesA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical injection volume for analytical LC-MS.
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalentHigh-resolution mass spectrometer for accurate mass measurements.
Ionization Mode ESI PositiveAs discussed in Section 2.
Capillary Voltage 3500 VA typical voltage for stable electrospray.
Gas Temp. 325 °CFacilitates desolvation of the electrospray droplets.[12]
Drying Gas Flow 8 L/min
Nebulizer Gas 35 psig
Fragmentor Volt. 175 VA moderate voltage to promote ion transmission without excessive in-source fragmentation.
MS Scan Range m/z 50 - 500To cover the expected mass of the parent ion and its fragments.
MS/MS Analysis Targeted MS/MS of m/z 211.0967For structural confirmation and quantification.
Collision Energy 10, 20, 40 eVA range of collision energies should be evaluated to obtain a comprehensive fragmentation spectrum.

Data Analysis and Expected Results

Data Acquisition and Processing: Data should be acquired in both full scan MS and targeted MS/MS modes. The full scan data will confirm the presence of the [M+H]⁺ ion with high mass accuracy. The MS/MS data will provide structural information through fragmentation.

Table 2: Predicted m/z Values for this compound and its Fragments

Ion Formula Predicted m/z (Da) Description
[M+H]⁺C₁₁H₁₅O₄⁺211.0967Protonated Molecule
Fragment 1C₉H₁₁O₃⁺167.0703Loss of C₂H₄O (ethylene oxide)
Fragment 2C₇H₇O₂⁺123.0441Further loss of C₂H₄ (ethene)
Fragment 3C₇H₈O₃⁺140.0468Loss of C₂H₅OH (ethanol) from a rearrangement

G M [M+H]⁺ m/z = 211.0967 F1 Fragment 1 m/z = 167.0703 M->F1 - C₂H₄O F2 Fragment 2 m/z = 123.0441 F1->F2 - C₂H₄

Caption: A comprehensive workflow from sample preparation to data analysis.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, combined with the predicted fragmentation behavior, offer a solid starting point for method development and routine analysis. The principles and techniques described herein are widely applicable to other aromatic aldehydes and related compounds, underscoring the versatility of modern mass spectrometry in chemical analysis.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Uebori, M., & Imamura, K. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences, 20(10), 1459-1462.
  • de Jager, L. S., Perfetti, G. A., & Diachenko, G. W. (2007). Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies.
  • Eurofins. (2021). Analysis of vanillin in food using LC-MS / MS. Retrieved from [Link]

  • Wang, J., et al. (2020). Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. Food Additives & Contaminants: Part A, 37(10), 1649-1657.
  • ResearchGate. (n.d.). Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. Retrieved from [Link]

  • Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-1210.
  • ResearchGate. (n.d.). Determination of vanillin, ethyl vanillin, and coumarin in infant formula by liquid chromatography-quadrupole linear ion trap mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (2008). Detection limits of electron and electron capture negative ionization-mass spectrometry for aldehydes derivatized with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. Retrieved from [Link]

  • PubMed. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-ethoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the structural analysis and characterization of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation, data acquisition, and spectral interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights to ensure accurate and reliable structural elucidation.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as a building block in the pharmaceutical and fragrance industries. Its precise molecular structure, containing multiple ether linkages and an aldehyde functional group, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the detailed structure of organic molecules in solution.[1][2][3] This document outlines a systematic NMR analysis workflow, explaining the causality behind experimental choices to ensure self-validating and trustworthy results.

Predicted Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for spectral assignment. The structure and atom numbering scheme for this compound are shown below.

Caption: Molecular structure and atom numbering.

I. Experimental Protocol: NMR Sample Preparation

High-quality data acquisition begins with meticulous sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipe or filter plug

Protocol:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.[6]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, the hydroxyl proton (-OH) may exchange with trace water or be broad. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the hydroxyl group, resulting in a sharper, more observable -OH signal. The choice of solvent affects chemical shifts.[7]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: Place a small piece of Kimwipe or a pre-made filter plug into a Pasteur pipette. This will filter out any insoluble impurities.[8] Transfer the solution from the vial through the filtered pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

  • Quality Check: Visually inspect the sample. It should be a clear, particle-free solution.

II. Data Acquisition Workflow

The following workflow outlines the sequence of experiments for a comprehensive structural analysis.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: 1D NMR Acquisition cluster_2d_acq Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Data Analysis Prep Sample Preparation (5-50 mg in 0.6 mL solvent) H1 ¹H NMR (Proton Environment & Integration) Prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Spectral Assignment HSQC->Assign Structure Structure Verification Assign->Structure

Caption: Recommended NMR data acquisition workflow.

III. Spectral Interpretation and Predicted Data

The following sections detail the expected NMR signals based on the molecular structure. Chemical shifts (δ) are reported in parts per million (ppm).

A. ¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin splitting).[9]

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale & Comments
H₇ (Aldehyde)9.8 - 9.9Singlet (s)1HAldehydic protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
H₂, H₆, H₅6.9 - 7.5Doublet (d), Doublet of Doublets (dd)1H eachThese aromatic protons resonate in the characteristic downfield region.[10] H₂ and H₆ are ortho to the electron-withdrawing aldehyde group and will be the most downfield.[11] H₅ is ortho to two electron-donating alkoxy groups and will be the most upfield. Splitting patterns will arise from coupling to adjacent aromatic protons.
H₈ (O-CH₂ -CH₃)4.1 - 4.3Quartet (q)2HThis methylene group is deshielded by the adjacent oxygen atom. It is split into a quartet by the three neighboring H₉ protons.
H₁₀ (O-CH₂ -CH₂OH)4.1 - 4.3Triplet (t)2HDeshielded by the adjacent aromatic oxygen. Split into a triplet by the two neighboring H₁₁ protons.
H₁₁ (OCH₂-CH₂ OH)3.9 - 4.1Triplet (t)2HDeshielded by the adjacent hydroxyl group. Split into a triplet by the two neighboring H₁₀ protons.
H₉ (OCH₂-CH₃ )1.4 - 1.6Triplet (t)3HA typical upfield signal for an aliphatic methyl group. Split into a triplet by the two neighboring H₈ protons.
OHVariableSinglet (s, broad)1HThe chemical shift is concentration and solvent-dependent. In DMSO-d₆, it will be a sharper singlet. In CDCl₃, it may be broad or exchange with residual water.
B. ¹³C NMR Spectrum Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[12]

Carbon Label Predicted δ (ppm) Rationale & Comments
C₇ (CHO)190 - 193The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[13]
C₁, C₃, C₄145 - 155Aromatic carbons attached to oxygen atoms (C₃, C₄) and the aldehyde group (C₁) are deshielded and appear in this range.
C₂, C₅, C₆110 - 130Aromatic carbons bearing hydrogen atoms. Their exact shifts are influenced by the electronic effects of the substituents.[14][15]
C₈ (O-C H₂-CH₃)64 - 66Aliphatic carbon attached to an electronegative oxygen atom.
C₁₀ (O-C H₂-CH₂OH)68 - 70Aliphatic carbon attached to the aromatic oxygen, typically slightly more downfield than C₈.
C₁₁ (OCH₂-C H₂OH)60 - 63Aliphatic carbon attached to the hydroxyl group.
C₉ (OCH₂-C H₃)14 - 16Typical upfield chemical shift for an aliphatic methyl carbon.
C. DEPT-135 Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types.[16][17][18]

  • Positive Signals: CH₃ and CH carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons (Cq) and the C=O carbon.

Based on the DEPT-135 spectrum, C₉ (CH₃) and the aromatic C₂, C₅, C₆ (CH) will appear as positive peaks. The aliphatic C₈, C₁₀, C₁₁ (CH₂) will appear as negative peaks.[19][20] The quaternary aromatic carbons (C₁, C₃, C₄) and the aldehyde carbon (C₇) will be absent.

IV. 2D NMR for Unambiguous Assignments

For complex molecules, 2D NMR experiments are indispensable for confirming structural connectivity.[21]

A. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23][24] Cross-peaks will appear between coupled protons.

  • Expected Correlations:

    • H₈ will show a cross-peak with H₉.

    • H₁₀ will show a cross-peak with H₁₁.

    • Correlations between adjacent aromatic protons (e.g., H₅ with H₆) will confirm their relative positions.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[21][22][25] This is the most definitive method for assigning protonated carbons.

  • Expected Correlations:

    • The proton signal at ~9.8 ppm (H₇) will correlate with the carbon signal at ~191 ppm (C₇).

    • The quartet at ~4.2 ppm (H₈) will correlate with the carbon at ~65 ppm (C₈).

    • The triplet at ~1.5 ppm (H₉) will correlate with the carbon at ~15 ppm (C₉).

    • Each aromatic proton signal will correlate with its corresponding aromatic carbon signal in the 110-130 ppm range.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural elucidation of this compound. By following the detailed protocols and interpretive guidelines presented in this note, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Sample Preparation. University of Ottawa, NMR Facility. [Link]

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • DEPT-135 Definition. Fiveable. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]

  • DEPT | NMR Core Facility. Columbia University. [Link]

  • Proton chemical shifts in NMR. Part 14. RSC Publishing. [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Glasgow. [https://www.chem.gla.ac.uk/teaching/level2/Med-Chem/2H-Med-Chem-2016_files/Appendix VI NMR.pdf]([Link] VI NMR.pdf)

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Chemical Shifts in Proton NMR Spectroscopy. Lumen Learning. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

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Application Notes and Protocols for the Purification of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-210-01A

Abstract: This document provides detailed application notes and standardized protocols for the purification of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde (CAS No. 91123-08-9), a key intermediate in pharmaceutical and fine chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot effectively. Methodologies covered include recrystallization and column chromatography, with a focus on achieving high purity suitable for downstream applications.

Introduction and Compound Profile

This compound is an aromatic aldehyde possessing functional groups that make it a versatile building block. The purity of this intermediate is paramount, as contaminants can lead to side reactions, lower yields, and the introduction of impurities in the final active pharmaceutical ingredient (API) or fine chemical. This guide details robust methods for its purification, ensuring lot-to-lot consistency and adherence to stringent quality standards.

The structure of this compound incorporates an aldehyde, an ether, and a primary alcohol. These functional groups dictate its solubility and reactivity, forming the basis for the purification strategies outlined below. Its structural similarity to Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) allows for the adaptation of established purification techniques for that well-studied molecule.[1][2]

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)
CAS Number 91123-08-9121-32-4
Molecular Formula C₁₁H₁₄O₄[3]C₉H₁₀O₃
Molecular Weight 210.23 g/mol [3]166.17 g/mol
Boiling Point 372.3±27.0 °C (Predicted)[3]Not specified
Melting Point Not specified74-80 °C[4]
Appearance Likely a white to off-white solidWhite crystals or powder[4]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)[5]Soluble in organic solvents, with specific data for recrystallization from Ethanol/Water[1]

Method Selection: A Logic-Driven Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a decision-making workflow for selecting the appropriate technique.

Purification_Workflow cluster_start Initial State cluster_assessment Purity & Impurity Assessment cluster_methods Purification Methods cluster_end Final Product Crude_Product Crude 3-Ethoxy-4- (2-hydroxyethoxy)benzaldehyde Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High initial purity (>90%) Crystalline solid Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low initial purity (<90%) Oily residue or multiple impurities Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Recrystallization For final polishing step Column_Chromatography->Pure_Product

Caption: Decision workflow for purification method selection.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids, particularly when the initial purity is relatively high (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Given the compound's polarity (due to the hydroxyl and aldehyde groups), polar protic and aprotic solvents are good starting points. A solvent-pair system is often effective for compounds like this.[6]

Table 2: Recommended Solvents for Screening

Solvent SystemTypeRationale
Ethanol/Water Solvent PairExcellent for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in cold water. This system is documented for the closely related Ethylvanillin.[1]
Isopropanol Single SolventA moderately polar alcohol that often provides good solubility differentials.
Ethyl Acetate/Hexane Solvent PairA versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (anti-solvent). This is effective for removing both more polar and less polar impurities.[6]
Toluene Single SolventA non-polar aromatic solvent that can be effective for purifying compounds with aromatic character, often yielding high-quality crystals.
Step-by-Step Protocol for Recrystallization (Ethanol/Water System)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the purified product should be sharp.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is the method of choice for purifying complex mixtures, oily products, or when impurities have similar solubility profiles to the target compound, making recrystallization ineffective.[7] The separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).

Rationale and System Selection

This compound is a polar molecule. Therefore, normal-phase chromatography using silica gel as the stationary phase is appropriate. The mobile phase will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. A target Rf value of 0.25-0.35 for the product spot is ideal for good separation.

Chromatography_Process A Slurry Preparation (Silica Gel + Eluent) B Column Packing A->B C Sample Loading (Dry or Wet) B->C D Elution (Isocratic or Gradient) C->D E Fraction Collection D->E F Fraction Analysis (TLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation (Rotary Evaporator) G->H I Final Product H->I

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurities, with an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the determined mobile phase. If impurities are close to the product spot on the TLC, a shallow gradient elution (gradually increasing the percentage of ethyl acetate) will provide better resolution.[6] A typical gradient might be from 10% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC by spotting every few fractions.

  • Product Isolation: Once the fractions containing the pure product are identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Purity Assessment and Characterization

Post-purification, the identity and purity of the compound must be verified.

  • Thin Layer Chromatography (TLC): A single spot should be observed in the purified sample, ideally with no co-eluting impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common system for analyzing benzaldehyde derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

Table 3: Common Purification Issues and Solutions

IssuePossible CauseRecommended Solution
Product "oils out" during recrystallization Cooling is too rapid; solvent is not ideal; high impurity load.Allow the solution to cool more slowly. Try a different solvent system (e.g., a solvent pair). Purify by column chromatography first to remove bulk impurities.
Poor recovery from recrystallization Compound is too soluble in the cold solvent; too much solvent was used.Use a solvent in which the compound has lower solubility. Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice-salt bath.
Poor separation in column chromatography Incorrect eluent polarity; column overloading.Optimize the eluent system using TLC. Use a shallower gradient. Ensure the sample load is no more than 1-5% of the silica gel weight.
Compound streaks on TLC/Column Compound is acidic (possible oxidation of aldehyde to carboxylic acid).Add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent to suppress ionization.

Conclusion

The purification of this compound can be reliably achieved using standard laboratory techniques. For materials with high initial purity, recrystallization from an ethanol/water or ethyl acetate/hexane system is efficient and scalable. For more complex mixtures or lower purity crude products, silica gel column chromatography provides a robust method for isolating the compound with high purity. The protocols and principles detailed in this guide provide a comprehensive framework for achieving the desired product quality for research and development applications.

References

  • PubChem. Compound Summary for CID 18004414, 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4. [Link]

  • PubChem. Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

  • Chemical Synthesis Database. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • The Royal Society of Chemistry. Supporting Information For - General procedures for the synthesis of compounds. [Link]

  • PubMed Central. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • SIELC Technologies. Benzaldehyde, 3-ethoxy-2-hydroxy-. [Link]

  • Biocompare. Chromatography and Separation. [Link]

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Application Notes and Protocols for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: A Versatile Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a functionalized aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the aldehyde moiety for diverse chemical transformations and the hydroxyethoxy side chain for modulating solubility and providing a point for further derivatization, make it an attractive precursor for a range of therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, along with insights into its potential applications. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a foundation for the exploration of novel chemical entities.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals. The specific substitution pattern of this compound offers a strategic advantage in drug design. The core phenyl ring, substituted with ethoxy and hydroxyethoxy groups, is electronically rich and can participate in various receptor-binding interactions.

Key Structural Features and Their Implications:

  • Aldehyde Group: A highly reactive functional group that serves as a linchpin for constructing more complex molecular architectures. It readily undergoes reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases and heterocycles.

  • Ethoxy Group: This group can enhance metabolic stability and influence the electronic properties of the aromatic ring.

  • Hydroxyethoxy Side Chain: The terminal hydroxyl group provides a handle for further chemical modifications, such as esterification or etherification, allowing for the exploration of a wider chemical space. This side chain can also improve the aqueous solubility of the molecule and its derivatives.

Based on the known applications of structurally similar compounds, this compound is a promising precursor for the synthesis of:

  • Phosphodiesterase 4 (PDE4) Inhibitors: The core structure is analogous to intermediates used in the synthesis of targeted therapies for inflammatory conditions.[1]

  • Antimicrobial Agents: Derivatives of substituted benzaldehydes have shown antimicrobial activity, suggesting this scaffold could be a valuable starting point for developing new anti-infective agents.[1]

  • Hemoglobin Modulators: Substituted benzaldehydes have been investigated for their potential to allosterically modulate hemoglobin, with applications in treating diseases like sickle cell anemia.[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with a suitable 2-hydroxyethylating agent.

Proposed Reaction Scheme

Synthesis_Scheme reactant1 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) product This compound reactant1->product reactant2 2-Chloroethanol reactant2->product reagent1 K2CO3, NaI (cat.) reagent1->product reagent2 DMF, 80 °C reagent2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (99%)

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of sodium iodide (0.1 eq.).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Slowly add 2-chloroethanol (1.2 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Mechanism

The reaction proceeds via a classical Sₙ2 mechanism.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate EthylVanillin->Phenoxide + Base Base K2CO3 Product This compound Phenoxide->Product + 2-Chloroethanol Chloroethanol 2-Chloroethanol Chloroethanol->Product

Sources

Application Notes and Protocols for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental design involving 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a key intermediate in organic synthesis and drug development. We will delve into its synthesis via the Williamson ether synthesis, purification, and detailed characterization. Furthermore, this guide will explore its potential applications, offering detailed protocols and explaining the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile compound in their work.

Introduction: The Significance of this compound

This compound is a derivative of vanillin, a widely used flavoring agent.[1] Its unique structure, featuring both an ethoxy and a hydroxyethoxy group on the benzaldehyde ring, makes it a valuable building block in the synthesis of more complex molecules. The presence of the reactive aldehyde and hydroxyl functional groups allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. Understanding its synthesis and reactivity is crucial for its effective application in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and safety profile is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of Related Compounds

Property3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)3-(2-Hydroxyethoxy)benzaldehyde
Molecular Formula C₉H₁₀O₃[2]C₉H₁₀O₃
Molecular Weight 166.17 g/mol [2]166.17 g/mol
Appearance Off-white powder/solid[3][4]Solid
Melting Point 76 - 79 °C[3]Not available
Solubility Soluble in chloroform, methanol[]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Safety Precautions:

3-Ethoxy-4-hydroxybenzaldehyde, a related compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] It is harmful if swallowed.[3][8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7][8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][4][7][8]

Synthesis of this compound

The most common and efficient method for synthesizing ethers like this compound is the Williamson ether synthesis.[9] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[9][10]

Reaction Principle: The Williamson Ether Synthesis

The synthesis proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of the starting phenol (ethyl vanillin), forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (2-chloroethanol in this case) and displacing the halide to form the ether linkage.[9]

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • Sodium Hydroxide (NaOH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzaldehyde in DMF.

  • Base Addition: Add powdered sodium hydroxide to the solution. The mixture will be stirred at room temperature to allow for the formation of the sodium phenoxide.

  • Alkyl Halide Addition: Slowly add 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-90 °C) and allow it to react for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Rationale for Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions as it can solvate the cation (Na⁺) without strongly solvating the nucleophile (phenoxide), thus increasing its reactivity.[11]

  • Base: Sodium hydroxide is a strong base that effectively deprotonates the phenolic hydroxyl group.

  • Temperature: Heating the reaction increases the rate of the Sₙ2 reaction.

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. The purity and identity of the final compound must then be confirmed through various analytical techniques.

Purification Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization Methods

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Results
Thin Layer Chromatography (TLC) Monitor reaction progress and purity of fractions.A single spot for the pure compound with a specific Rf value.
High-Performance Liquid Chromatography (HPLC) Determine purity and quantify the compound.[13]A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the chemical structure.Peaks corresponding to the different protons and carbons in the molecule, confirming the connectivity.[14]
Mass Spectrometry (MS) Determine the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the product.
Infrared (IR) Spectroscopy Identify functional groups.Characteristic peaks for the aldehyde (C=O stretch), hydroxyl (O-H stretch), and ether (C-O stretch) groups.

Potential Applications in Drug Development

This compound serves as a valuable scaffold for the synthesis of various biologically active molecules. The aldehyde group can be readily converted into other functional groups, and the hydroxyl group can be further functionalized.

Example Application: Synthesis of a Schiff Base Derivative

Schiff bases are compounds containing a carbon-nitrogen double bond and are known to exhibit a wide range of biological activities. The aldehyde group of this compound can react with a primary amine to form a Schiff base.

Protocol for Schiff Base Synthesis:

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.

  • Collect the product by filtration and wash with cold ethanol.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the synthesis and purification processes.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Extraction A Dissolve Ethyl Vanillin in DMF B Add NaOH A->B C Add 2-Chloroethanol B->C D Heat and React C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purification I->J Crude Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

PurificationWorkflow Crude Crude Product Load Load on Silica Gel Column Crude->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions Collect->Combine TLC->Collect Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification by column chromatography.

Conclusion

This application note provides a detailed experimental guide for the synthesis, purification, and characterization of this compound. The protocols and explanations provided herein are designed to be a valuable resource for researchers in organic synthesis and drug development. By understanding the underlying principles and following the detailed procedures, scientists can confidently utilize this versatile compound in their research endeavors.

References

  • PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • metasci. Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemical Synthesis Database. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. [Link]

  • PubMed Central. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a key aromatic aldehyde intermediate used in the synthesis of various high-value compounds in the pharmaceutical and specialty chemical industries. As with many substituted benzaldehydes, its electrophilic aldehyde group and substituted aromatic ring make it susceptible to degradation under common experimental and storage conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to anticipate, identify, and mitigate stability issues encountered when working with this compound in solution. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and outline robust protocols for assessing stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My solution of this compound, which was initially clear, has turned yellow and/or a white crystalline solid has appeared. What is happening?

A: This is a classic sign of autoxidation. Benzaldehyde and its derivatives are highly susceptible to reacting with atmospheric oxygen to form the corresponding benzoic acid.[1][2] In this case, the aldehyde is oxidizing to 3-ethoxy-4-(2-hydroxyethoxy)benzoic acid. This benzoic acid derivative is often a white crystalline solid with lower solubility than the parent aldehyde, causing it to precipitate out of solution.[1] The yellow discoloration is also a common indicator of aldehyde oxidation.[1]

Q2: What are the optimal storage conditions for solutions containing this compound to ensure maximum stability?

A: Proper storage is critical to prevent degradation. The key is to minimize exposure to oxygen and light.[1]

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[1] This displaces the oxygen required for autoxidation.

  • Airtight Containers: Use high-quality vials with tight-fitting septa or screw caps to prevent atmospheric oxygen from entering. Minimize the headspace (the air gap above the solution) in the container.[1]

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil. Aromatic aldehydes can be light-sensitive, and UV light can initiate and accelerate the free-radical oxidation process.[1][3]

  • Temperature Control: Store solutions at a controlled room temperature (15-25°C).[1] While refrigeration can slow the rate of oxidation, it may also decrease the solubility of the compound or its potential degradants, leading to precipitation.[1]

Q3: How sensitive is this compound to acidic or basic conditions?

A: While the primary stability concern is oxidation, the ether linkages (ethoxy and hydroxyethoxy groups) could be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated. Forced degradation studies, which intentionally stress the molecule, are the best way to determine its lability at different pH values.[4][5]

Q4: What are the primary degradation pathways I need to consider in my experimental design?

A: The two most probable degradation pathways are:

  • Autoxidation: Reaction with oxygen to form the corresponding benzoic acid. This is the most common and rapid degradation pathway under ambient conditions.[1][6]

  • Photodegradation: Exposure to light, especially UV, can provide the energy to initiate the autoxidation chain reaction.[1][7]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving specific problems encountered during experiments.

Issue 1: I am observing inconsistent results and a progressive loss of potency in my biological or chemical assay.

This is often the first sign of compound degradation in your stock or working solutions.

Troubleshooting_Potency start Inconsistent Results / Loss of Potency check_storage Review Solution Storage Conditions start->check_storage check_visual Visually Inspect Solution start->check_visual improper_storage Improper Storage: - No inert gas overlay - Clear vial used - Large headspace check_storage->improper_storage Deficiencies? visual_change Visual Change: - Yellowing - Precipitate check_visual->visual_change Yes no_visual_change No Visual Change check_visual->no_visual_change No cause_oxidation Probable Cause: Autoxidation improper_storage->cause_oxidation visual_change->cause_oxidation action_analyze Action: Confirm degradation with analytical method (Sec 5). Consider solution incompatibility. no_visual_change->action_analyze action_prepare Action: Prepare fresh solution using Protocol 4.1. Implement proper storage. cause_oxidation->action_prepare

Caption: Troubleshooting decision tree for loss of compound potency.

Explanation of Causality:

  • Storage Conditions: The kinetics of autoxidation are directly linked to the concentration of oxygen and the presence of initiators like light.[1] Failing to control these factors by using an inert atmosphere and light-protective containers is the most common reason for rapid degradation.

  • Solution Incompatibility: While less common, certain components in your experimental buffer or media (e.g., trace metal ions) can catalyze oxidation reactions.[6] If degradation persists despite proper storage, consider the compatibility of your formulation.

Issue 2: My HPLC analysis shows a new, more polar peak appearing over time.

The appearance of new peaks in a chromatogram is a definitive sign of degradation. The characteristics of the new peak can help identify the degradation product.

  • Observation: A new peak appears with a shorter retention time on a standard reversed-phase HPLC column (e.g., C18).

  • Probable Cause: This indicates the formation of a more polar compound. The oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) significantly increases the molecule's polarity. This is highly consistent with the formation of 3-ethoxy-4-(2-hydroxyethoxy)benzoic acid.

  • Validation Step: To confirm the identity, spike your sample with a small amount of a related benzoic acid standard if available. If the peak area increases, it confirms the identity. Alternatively, use LC-MS to determine the mass of the new peak. The mass of the oxidized product (C11H14O5) will be 16 atomic mass units higher than the parent compound (C11H14O4) due to the addition of an oxygen atom.

Section 3: Scientific Principles of Degradation

Understanding the chemical mechanisms of degradation is essential for developing effective mitigation strategies.

Autoxidation Pathway

The primary degradation route for this compound is a free-radical chain reaction with atmospheric oxygen.

Degradation_Pathway reactant This compound intermediate Benzoyl-type Peroxy Radical (Key Intermediate) reactant->intermediate Initiation (O₂, Light, Trace Metals) product 3-Ethoxy-4-(2-hydroxyethoxy)benzoic Acid (Degradation Product) intermediate->product Propagation & Termination Forced_Degradation_Workflow cluster_stress Stress Conditions (in parallel) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base Base Hydrolysis (e.g., 0.1 M NaOH, RT) base->sampling oxid Oxidation (e.g., 3% H₂O₂, RT) oxid->sampling therm Thermal (e.g., 60°C in solution & as solid) therm->sampling photo Photolytic (ICH Q1B light exposure) photo->sampling start Prepare Solution of Compound (e.g., 1 mg/mL in ACN:Water) start->acid start->base start->oxid start->therm start->photo quench Quench Reaction (Neutralize acid/base, dilute others) sampling->quench analyze Analyze by Stability-Indicating HPLC Method (Sec 5.1) quench->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., Acetonitrile/Water).

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Incubate one sample in solution and one sample of the solid powder at 60°C.

    • Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [8]Include a dark control sample wrapped in foil.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without being overly complex. [5]

Section 5: Analytical Methodologies

A robust analytical method is required to separate and quantify the parent compound from any potential degradation products. [9]

Recommended Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing. [10][11]A reversed-phase method is typically suitable for this compound.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for phenolic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient elution is necessary to separate the parent compound from more polar (early eluting) or less polar (late eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 280 nm or Diode Array DetectorThe aromatic ring and aldehyde group provide strong UV absorbance. A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard injection volume.
Orthogonal Analytical Techniques

For comprehensive analysis and structural elucidation of unknown degradants, a combination of techniques is recommended.

TechniquePurpose in Stability Testing
LC-MS Identification of Degradants: Provides the molecular weight of unknown peaks, which is crucial for determining their chemical formula and structure. [11]
NMR Spectroscopy Structural Elucidation: Provides detailed structural information to definitively identify degradation products after isolation. [11]
GC-MS Volatile Impurities: Can be used to detect volatile degradation products or residual solvents, although less common for the primary degradation pathways of this molecule. [12]

References

  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • EP0275489A1 - Benzaldehyde derivatives, their preparation and application. (n.d.). Google Patents.
  • Chemcess. (2024). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Can benzaldehyde be oxidised? (2021). Quora. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Jensen, J. L., & Jencks, W. P. (n.d.). Hydrolysis of benzaldehyde O,S-acetals. Journal of the American Chemical Society. Retrieved from [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2025). ResearchGate. Retrieved from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop Jr. Retrieved from [Link]

  • Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation? (2022). ResearchGate. Retrieved from [Link]

  • Aldehydes as powerful initiators for photochemical transformations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. Retrieved from [Link]

  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

  • BioCrick. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

  • Li, Y., et al. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

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Technical Support Center: Byproduct Identification in the Synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential reaction byproducts encountered during their experiments. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, enabling you to optimize your synthesis for higher purity and yield.

The Core Reaction: Williamson Ether Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide (like 2-chloroethanol) by a phenoxide.[3][4] In this specific case, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) is deprotonated with a base to form the corresponding phenoxide, which then attacks the electrophilic carbon of the alkylating agent.

The primary transformation is illustrated below:

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the identity and mitigation of unexpected byproducts.

Q1: My final product is contaminated with a significant amount of starting material, 3-ethoxy-4-hydroxybenzaldehyde. What went wrong?

A1: Root Cause Analysis & Solutions

This is the most common issue and points to an incomplete reaction. The Williamson ether synthesis is sensitive to several factors that can prevent it from proceeding to completion.[3]

Causality:

  • Insufficient Base: The phenolic proton of ethyl vanillin must be fully deprotonated to generate the nucleophilic phenoxide. An inadequate amount of base will leave a portion of the starting material unreacted.

  • Reaction Temperature/Time: Like many SN2 reactions, this process requires sufficient thermal energy and time.[4] Low temperatures can drastically slow the reaction rate, while insufficient time will halt the reaction before all starting material is consumed.

  • Poor Reagent Quality: Moisture in the solvent or reagents can quench the phenoxide, and impure alkylating agents can introduce competing reactions.

Troubleshooting Protocol:

ParameterRecommended ActionScientific Rationale
Base Stoichiometry Use at least 1.1 to 1.5 molar equivalents of a suitable base (e.g., K₂CO₃, NaOH).Ensures complete deprotonation of the phenolic hydroxyl group to form the reactive nucleophile.
Reaction Temperature Maintain a temperature between 60-100 °C, depending on the solvent.Lowering the temperature can favor substitution over elimination, but too low a temperature will stall the reaction.[3] Monitor via TLC until the starting material spot disappears.
Reaction Time Typical reaction times range from 4 to 12 hours.The reaction may require an extended period to reach completion. Use TLC to monitor progress.
Solvent Choice Use a polar aprotic solvent like DMF or Acetonitrile.These solvents effectively solvate the cation of the base but do not hydrogen-bond with the phenoxide, keeping its nucleophilicity high.
Q2: I've isolated a byproduct with the same mass as my product, but its ¹H NMR spectrum shows aromatic protons in different positions. What is it?

A2: Identification of C-Alkylation Byproducts

This observation strongly suggests the formation of a positional isomer resulting from C-alkylation, a known side reaction in Williamson ether synthesis when using phenoxides.[1][3]

Causality: The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[1] Reaction at the ring is a competing pathway that produces an isomeric byproduct.

Alkylation Start Ethyl Vanillin Phenoxide (Ambident Nucleophile) O_Alk O-Alkylation (Desired Pathway) Start->O_Alk  Attack via Oxygen C_Alk C-Alkylation (Side Reaction) Start->C_Alk Attack via Ring Carbon   Product This compound O_Alk->Product Byproduct C-alkylated Isomer C_Alk->Byproduct

Caption: Competing O-alkylation and C-alkylation pathways.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen atom, potentially increasing the likelihood of C-alkylation. Using polar aprotic solvents (DMF, DMSO, Acetonitrile) generally favors the desired O-alkylation.

  • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can also influence the regioselectivity. Larger, "softer" cations can sometimes favor O-alkylation.

  • Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable O-alkylated product.

Q3: My mass spectrometry analysis shows a peak with a molecular weight of M+44, M+58, or higher. What are these impurities?

A3: Identification of Over-Alkylation and Dimerization Products

These higher molecular weight species are typically the result of over-alkylation or side reactions of the alkylating agent.

Causality & Potential Structures:

  • Product Over-Alkylation (M+44 Da for ethylene oxide reagent, M+58 Da for 2-chloroethanol): The primary alcohol on your desired product, this compound, can also be deprotonated by the base, especially if conditions are harsh or excess base is used. This newly formed alkoxide can then react with another molecule of the alkylating agent.

    • Structure: 3-ethoxy-4-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde.

  • Alkylating Agent Dimerization: Under basic conditions, 2-chloroethanol can react with itself to form byproducts like 2-(2-chloroethoxy)ethanol or cyclize to form 1,4-dioxane. These can subsequently react with the ethyl vanillin phenoxide.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise amount of the alkylating agent (typically 1.05 to 1.2 equivalents). Avoid large excesses, which drive these secondary reactions.

  • Controlled Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This keeps its instantaneous concentration low, minimizing self-reaction.

  • Temperature Management: Avoid excessive temperatures, which can provide the activation energy needed for the less reactive secondary alcohol to participate in the reaction.

Recommended Analytical Workflow for Byproduct Identification

A systematic approach is crucial for unambiguously identifying unknown byproducts. We recommend the following workflow.

Analytical_Workflow A Crude Reaction Mixture B Step 1: Initial Assessment (TLC & LC-MS) A->B C Are impurities present? B->C D Step 2: Isolation (Preparative TLC or Column Chromatography) C->D Yes H END: Pure Product C->H No E Isolated Impurity Fractions D->E F Step 3: Structural Elucidation (¹H NMR, ¹³C NMR, HRMS, IR) E->F G Structure Confirmed F->G I END: Byproduct Identified G->I Yes

Caption: Systematic workflow for byproduct identification.

Step-by-Step Methodology
  • Initial Purity Assessment:

    • Thin-Layer Chromatography (TLC): Run a TLC of your crude product against the starting material (ethyl vanillin). Use a solvent system like 30-50% Ethyl Acetate in Hexane. The presence of multiple spots indicates impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): An LC-MS run will provide the molecular weights of all components in your mixture, giving you immediate clues about the identities of byproducts.[5]

  • Isolation of Byproducts:

    • Flash Column Chromatography: Pack a silica gel column and elute with a gradient of Ethyl Acetate in Hexane. Collect fractions and analyze by TLC to isolate each component.

  • Structural Elucidation:

    • Use a combination of spectroscopic techniques to determine the exact structure of each isolated impurity.[6][7]

Table of Expected Spectroscopic Data

The following table summarizes key data to help distinguish the desired product from common byproducts.

CompoundKey ¹H NMR Features (δ, ppm in CDCl₃)Key ¹³C NMR Features (δ, ppm)Key IR Features (cm⁻¹)Molecular Weight ( g/mol )
Target Product 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.2 (t, 2H, Ar-O-CH₂), 4.0 (t, 2H, CH₂-OH), 3.9 (q, 2H, O-CH₂-CH₃), 1.5 (t, 3H, CH₃)~191 (CHO), ~152, 148 (Ar-C-O), ~127, 114, 110 (Ar-C-H), ~70 (Ar-O-CH₂), ~65 (O-CH₂-CH₃), ~61 (CH₂-OH), ~15 (CH₃)3400 (br, O-H), 2880, 2730 (C-H aldehyde), 1685 (C=O), 1260 (C-O ether)210.22
Ethyl Vanillin (Starting Material)9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.0 (s, 1H, Ar-OH), 4.2 (q, 2H, O-CH₂-CH₃), 1.5 (t, 3H, CH₃)~191 (CHO), ~151, 147 (Ar-C-O), ~125, 114, 110 (Ar-C-H), ~64 (O-CH₂-CH₃), ~15 (CH₃)3200 (br, phenolic O-H), 1680 (C=O)166.17
C-Alkylated Isomer Aromatic region will be different (e.g., loss of symmetry, different coupling). Phenolic -OH peak will be present.Aromatic signals will differ significantly. Will show a phenolic Ar-C-OH signal.Will still show a broad phenolic O-H peak (~3200 cm⁻¹).210.22
Over-Alkylated Product Absence of the CH₂-OH proton. Additional ethoxy-type signals will be present.Absence of the ~61 ppm CH₂-OH signal. Additional signals for the new ether linkage (~70 ppm).Absence of the broad O-H stretch around 3400 cm⁻¹.254.27
References
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Vanillin Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Presto Researcher. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Products from acetalization reactions of benzaldehyde (1) and acetophenone (2) catalyzed by Fe5F with different protective agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethylvanillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • International Journal of Research Publication and Reviews. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

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Technical Support Center: NMR Peak Assignment Troubleshooting for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) peak assignment for this molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate spectral interpretation.

I. Understanding the Molecule: Structure and Expected NMR Data

Before delving into troubleshooting, a firm grasp of the molecule's structure and the anticipated NMR signals is crucial. This compound possesses a unique combination of functional groups—an aldehyde, an ethoxy group, a hydroxyethoxy group, and a substituted benzene ring—each contributing distinct signals to the NMR spectrum.

Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Expected ¹H NMR Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for the protons in this compound. These values are influenced by the electronic environment of each proton.[1][2][3]

Proton(s) Expected δ (ppm) Multiplicity Integration Key Influencing Factors
H-7 (Aldehyde)9.5 - 10.5Singlet (s)1HHighly deshielded by the carbonyl group's electronegativity and magnetic anisotropy.[4][5][6]
H-2, H-6 (Aromatic)6.5 - 8.0Doublet (d) / Doublet of Doublets (dd)2HInfluenced by the electron-donating alkoxy groups and the electron-withdrawing aldehyde group.[6]
H-5 (Aromatic)6.5 - 8.0Doublet (d)1HAffected by adjacent substituents.[6]
H-8 (Ethoxy -CH₂)3.6 - 4.7Quartet (q)2HDeshielded by the adjacent oxygen atom.
H-9 (Ethoxy -CH₃)1.3 - 1.5Triplet (t)3HStandard alkyl region.
H-10 (Hydroxyethoxy -OCH₂)~4.2Triplet (t)2HDeshielded by the adjacent oxygen atom.
H-11 (Hydroxyethoxy -CH₂OH)~3.9Triplet (t)2HDeshielded by the adjacent oxygen and hydroxyl groups.
-OH (Hydroxyl)Variable (1-5)Broad Singlet (br s)1HHighly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8]

Expected ¹³C NMR Chemical Shifts

The table below outlines the expected chemical shift ranges for the carbon atoms. The positions of the signals are dictated by the hybridization and the nature of the attached atoms.[9][10]

Carbon(s) Expected δ (ppm) Key Influencing Factors
C-7 (Aldehyde C=O)190 - 200Carbonyl carbon, highly deshielded.[11]
C-1, C-3, C-4 (Aromatic)120 - 160Quaternary carbons attached to oxygen or the aldehyde group.
C-2, C-5, C-6 (Aromatic)110 - 130Protonated aromatic carbons.
C-8 (Ethoxy -CH₂)~64Carbon attached to an oxygen atom.
C-9 (Ethoxy -CH₃)~15Standard alkyl region.
C-10 (Hydroxyethoxy -OCH₂)~69Carbon attached to an oxygen atom.
C-11 (Hydroxyethoxy -CH₂OH)~61Carbon attached to an oxygen atom.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the NMR analysis of this compound.

Q1: Why is the aldehyde proton (H-7) signal so far downfield?

A1: The aldehyde proton's chemical shift, typically between 9.5 and 10.5 ppm, is a result of two primary factors.[4][5] Firstly, the electronegative oxygen of the carbonyl group withdraws electron density from the C-H bond, "deshielding" the proton. Secondly, the magnetic anisotropy of the C=O double bond creates a local magnetic field that further deshields the aldehyde proton.[4]

Q2: The hydroxyl (-OH) peak is not visible in my spectrum. What could be the reason?

A2: The disappearance of a hydroxyl peak is a common issue. Several factors can contribute to this:

  • Solvent Exchange: If you are using a deuterated solvent that contains exchangeable deuterium, such as D₂O or methanol-d₄, the hydroxyl proton can exchange with a deuterium atom. Since deuterium is not observed in ¹H NMR, the peak will disappear.[7]

  • Broadening: In aprotic solvents like CDCl₃ or acetone-d₆, proton exchange can be slow to intermediate on the NMR timescale, leading to significant peak broadening.[7] This can cause the peak to become indistinguishable from the baseline.[7][12]

  • Concentration and Temperature: The chemical shift and shape of the hydroxyl peak are highly sensitive to concentration and temperature due to changes in hydrogen bonding.[7]

Q3: The aromatic region of my spectrum is complex and the peaks are overlapping. How can I assign them?

A3: The three aromatic protons (H-2, H-5, and H-6) are in different chemical environments, leading to a complex splitting pattern. To resolve and assign these peaks, consider the following:

  • Higher Field Strength: Running the NMR at a higher magnetic field strength can increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You can trace the coupling network from a well-resolved aromatic proton to its neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing you to use the more dispersed ¹³C spectrum to help assign the ¹H signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Q4: I see unexpected peaks in my spectrum. What are the likely impurities?

A4: Common impurities can arise from the starting materials or byproducts of the synthesis. Potential impurities include:

  • Starting Materials: Unreacted starting materials used in the synthesis of this compound.

  • Solvents: Residual solvents from the reaction or purification steps are a frequent source of extra peaks.[13]

  • Side Products: Byproducts from the synthesis, such as the corresponding carboxylic acid if the aldehyde has been oxidized.[14]

III. Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting common NMR peak assignment problems.

Problem 1: Incorrect Integration Values

Symptom: The integration of peaks does not match the expected proton count.

Possible Causes & Solutions:

  • Phasing Errors: Improper phasing of the spectrum can lead to inaccurate integration.

    • Action: Carefully re-phase the spectrum to ensure a flat baseline across all peaks.

  • Overlapping Peaks: If peaks are overlapping, the integration will be a sum of the protons under the combined signal.

    • Action: Use a higher field NMR or 2D techniques (COSY, HSQC) to resolve the overlapping signals.

  • Presence of Water: A broad water peak can overlap with signals of interest.

    • Action: Use a dry NMR solvent and prepare the sample in a moisture-free environment. A D₂O shake can confirm the presence of a water peak.[8]

Problem 2: Unexpected Splitting Patterns

Symptom: The multiplicity of a peak (e.g., triplet, quartet) is not what is predicted by the n+1 rule.

Possible Causes & Solutions:

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), the simple n+1 rule breaks down, leading to more complex "roofing" patterns.

    • Action: Analyze the spectrum at a higher field strength to increase the chemical shift separation.

  • Long-Range Coupling: Protons can sometimes couple over more than three bonds, especially in rigid systems like aromatic rings. This can add extra complexity to the splitting patterns.

    • Action: High-resolution NMR may be required to resolve these small coupling constants. 2D NMR can help identify these long-range interactions.

Problem 3: Ambiguous ¹³C Peak Assignments

Symptom: Difficulty in distinguishing between quaternary and protonated carbons, or between different CH, CH₂, and CH₃ groups.

Possible Causes & Solutions:

  • Lack of Proton Information: A standard ¹³C NMR spectrum does not provide information about the number of attached protons.

    • Action: Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[15][16]

      • DEPT-90: Shows only CH (methine) carbons.[17][18]

      • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative peaks.[17][18][19] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[17]

Troubleshooting Workflow

troubleshooting_workflow cluster_troubleshoot Troubleshooting Steps start NMR Spectrum Acquired check_peaks Are all expected peaks present? start->check_peaks check_integration Is integration correct? check_peaks->check_integration Yes missing_peak Missing Peak? - Check for exchangeable protons (OH) - Consider peak broadening check_peaks->missing_peak No check_multiplicity Is multiplicity as expected? check_integration->check_multiplicity Yes wrong_integration Incorrect Integration? - Re-phase spectrum - Check for overlapping peaks (e.g., water) check_integration->wrong_integration No check_shifts Are chemical shifts in the expected range? check_multiplicity->check_shifts Yes wrong_multiplicity Incorrect Multiplicity? - Consider second-order effects - Look for long-range coupling check_multiplicity->wrong_multiplicity No final_assignment Final Peak Assignment check_shifts->final_assignment Yes impurity_check Unexpected Peaks? - Identify potential impurities (solvents, starting materials) - Check for degradation (oxidation to acid) check_shifts->impurity_check No missing_peak->check_integration wrong_integration->check_multiplicity wrong_multiplicity->check_shifts unexpected_shift Unexpected Chemical Shift? - Check solvent effects - Consider sample concentration/temperature impurity_check->final_assignment

Caption: A logical workflow for troubleshooting NMR peak assignments.

IV. Experimental Protocols

Protocol 1: D₂O Shake for Identifying Exchangeable Protons

This protocol is used to identify -OH or -NH protons in a sample.

Materials:

  • NMR tube containing your sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of D₂O to the NMR tube.

  • Cap the tube and gently shake it for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak corresponding to the exchangeable proton (-OH in this case) will have disappeared or significantly decreased in intensity in the second spectrum.[8]

Protocol 2: Running a DEPT-135 Experiment

This experiment is crucial for differentiating between CH, CH₂, and CH₃ carbons.

Procedure:

  • Acquire a standard broadband-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • Set up a DEPT-135 experiment on the NMR spectrometer. The specific pulse sequence parameters will be available in the spectrometer's software.

  • Acquire the DEPT-135 spectrum.

  • Analysis:

    • Peaks pointing upwards (positive phase) correspond to CH and CH₃ groups.[15][17]

    • Peaks pointing downwards (negative phase) correspond to CH₂ groups.[15][17]

    • Quaternary carbons will be absent from the spectrum.[17]

By combining the information from the standard ¹³C spectrum and the DEPT-135 spectrum, you can unambiguously assign the multiplicity of each carbon signal.

V. References

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

  • DEPT-135 Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. University of the West Indies. [Link]

  • 12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Link]

  • Hydroxyl Groups in NMR. Reddit. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • DEPT | NMR Core Facility. Columbia University. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical shifts. University of Calgary. [Link]

  • An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Any one know about the aldhyde peak in proton NMR? ResearchGate. [Link]

  • 13.4 Chemical Shifts in ¹H NMR Spectroscopy. OpenStax. [Link]

  • Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. PubMed. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • ¹H NMR Spectra and Peak Assignment. Oregon State University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

  • proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]

  • NMR Analysis of Benzaldehyde. Brainly. [Link]

  • ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Human Metabolome Database. [Link]

  • Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks. Proprep. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative ¹H NMR Spectroscopy. ResearchGate. [Link]

  • Solved Need help with this 1H NMR Spectrum of Benzaldehyde. Chegg.com. [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • m-Ethoxyphenol - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem. [Link]

  • 3-Ethoxy-4-hydroxybenzaldehyde. BioCrick. [Link]

  • 3-Ethoxy-4-hydroxy-benzaldehyde. ChemBK. [Link]

Sources

Technical Support Center: Navigating Mass Spec Fragmentation of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the characterization of this molecule. Here, we move beyond simple protocols to explain the why behind the observations and solutions, ensuring a deeper understanding and more effective problem-solving.

Understanding the Molecule: Predicted Mass and Structural Features

Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound.

  • Molecular Formula: C₁₁H₁₄O₄

  • Monoisotopic Mass: 210.0892 u

  • Key Functional Groups: Aromatic ring, aldehyde, ethoxy ether, and a hydroxyethoxy ether. These groups dictate the molecule's ionization behavior and fragmentation patterns.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing the expected molecular ion peak at m/z 211.0967 for [M+H]⁺. What could be the issue?

A1: Absence of the protonated molecular ion can be attributed to several factors, ranging from ionization inefficiency to excessive fragmentation.

Possible Causes and Solutions:

  • Suboptimal Ionization Conditions: The polarity and efficiency of your electrospray ionization (ESI) source are critical. While this molecule should ionize in positive mode, its proton affinity might be lower than anticipated.

    • Troubleshooting Protocol:

      • Confirm Ionization Polarity: Ensure you are operating in positive ion mode. While less likely, a trial in negative ion mode to look for [M-H]⁻ at m/z 209.0819 might be informative.

      • Optimize Source Parameters: Infuse a standard solution of your compound and systematically adjust the ESI source parameters. Pay close attention to the capillary voltage and source temperature. A higher temperature might be necessary for efficient desolvation, but an excessively high temperature can induce thermal degradation.

      • Mobile Phase Modification: The pH of your mobile phase significantly impacts ionization. The addition of a small amount of an acid, such as 0.1% formic acid, can enhance protonation.

  • Excessive In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer.[1] This is a common issue, especially with molecules possessing labile functional groups.

    • Troubleshooting Protocol:

      • Reduce Fragmentor/Declustering Potential: These voltages control the energy imparted to the ions as they enter the mass spectrometer.[1] Lowering these values reduces the likelihood of in-source collision-induced dissociation (CID).[2]

      • Lower Source Temperature: High temperatures can cause thermal degradation and fragmentation.[1] Gradually decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Poor Signal Intensity: The concentration of your sample might be too low, or you could be experiencing ion suppression.[3]

    • Troubleshooting Protocol:

      • Sample Concentration: Analyze a more concentrated sample to ensure the signal is not below the instrument's limit of detection.

      • Evaluate Matrix Effects: If analyzing a complex mixture, co-eluting compounds can suppress the ionization of your target analyte. Improve chromatographic separation to isolate the peak of interest from interfering matrix components.

Q2: My spectrum is dominated by peaks at m/z 233 and 249. What are these?

A2: These are likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. The oxygen atoms in the ether linkages can readily chelate with alkali metal ions. [4][5]

Explanation:

Electrospray ionization is highly susceptible to the formation of adducts with cations present in the sample, solvents, or from glassware.[5] For this compound (MW = 210.09), the expected adducts are:

AdductFormulaCalculated m/z
Proton[C₁₁H₁₄O₄+H]⁺211.0967
Sodium[C₁₁H₁₄O₄+Na]⁺233.0786
Potassium[C₁₁H₁₄O₄+K]⁺249.0526

Troubleshooting Protocol:

  • Use High-Purity Solvents: Ensure your mobile phase is prepared with LC-MS grade solvents and additives to minimize alkali metal contamination.

  • Avoid Glassware: Use polypropylene or other suitable plastic containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.[5]

  • Mobile Phase Additives: The addition of a small amount of ammonium formate or ammonium acetate can sometimes help to promote the formation of the [M+H]⁺ or [M+NH₄]⁺ adducts over sodium and potassium adducts.

Q3: I am observing significant fragmentation even with low in-source energy settings. What are the expected fragmentation pathways?

A3: The fragmentation of this molecule is primarily driven by its ether linkages and the aromatic aldehyde group.

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, as illustrated in the diagram below. For aromatic aldehydes, a common fragmentation is the loss of the aldehyde group (-CHO) or a hydrogen radical.[6][7] Ether linkages are prone to alpha-cleavage.[7]

fragmentation_pathway M_H [M+H]⁺ m/z 211.10 F1 m/z 183.06 Loss of C₂H₄ M_H->F1 - C₂H₄ (28.04 u) F2 m/z 167.07 Loss of C₂H₄O M_H->F2 - C₂H₄O (44.03 u) F3 m/z 182.06 Loss of C₂H₅ M_H->F3 - C₂H₅ (29.04 u) F4 m/z 137.06 Loss of C₃H₅O₂ F2->F4 - C₂H₆O (30.05 u)

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

  • Loss of Ethylene (C₂H₄): Cleavage within the hydroxyethoxy side chain can lead to the loss of an ethylene group, resulting in a fragment at m/z 183.06 .

  • Loss of Ethylene Oxide (C₂H₄O): A common fragmentation for hydroxyethoxy groups is the loss of ethylene oxide, yielding a fragment at m/z 167.07 . This corresponds to the protonated form of ethyl vanillin.

  • Loss of an Ethyl Radical (C₂H₅): Alpha-cleavage of the ethoxy group can result in the loss of an ethyl radical, giving a fragment at m/z 182.06 .

  • Further Fragmentation: The fragment at m/z 167.07 can further lose ethylene from the remaining ethoxy group to produce a fragment at m/z 137.06 .

Troubleshooting Protocol:

If you are observing these fragments with minimal energy input, it suggests your molecule is particularly labile.

  • Use a Softer Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can sometimes be gentler for certain molecules.

  • Tandem Mass Spectrometry (MS/MS): To confirm these pathways, perform MS/MS on the parent ion (m/z 211.10). This will allow you to definitively identify the daughter ions and confirm the fragmentation pattern.

Q4: My chromatographic peak shape is poor (tailing or fronting). How can I improve it?

A4: Poor peak shape is often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the analytical column.

Troubleshooting Workflow:

peak_shape_troubleshooting start Poor Peak Shape Observed check_mobile_phase Check Mobile Phase pH Is it appropriate for the analyte? start->check_mobile_phase adjust_ph Adjust pH with volatile modifier (e.g., formic acid, ammonium hydroxide) check_mobile_phase->adjust_ph No check_column Inspect Column Health High backpressure? Age? check_mobile_phase->check_column Yes adjust_ph->check_column flush_column Flush or Replace Column check_column->flush_column Yes check_sample_solvent Sample Solvent vs. Mobile Phase Is the sample solvent stronger? check_column->check_sample_solvent No flush_column->check_sample_solvent adjust_solvent Re-dissolve sample in initial mobile phase check_sample_solvent->adjust_solvent Yes end end check_sample_solvent->end No adjust_solvent->end Re-analyze

Caption: Troubleshooting workflow for poor chromatographic peak shape.

  • Mobile Phase pH: The phenolic hydroxyl group on the molecule means its retention can be sensitive to pH. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.

  • Column Condition: The polar nature of the molecule can lead to strong interactions with active sites on the silica-based stationary phase, causing peak tailing.

    • Use a well-maintained column. If the column is old, performance may be degraded.

    • Consider a different stationary phase. An end-capped column or one with a different chemistry might reduce secondary interactions.

  • Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

  • LC-MS/MS Methods. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST WebBook. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2019, August 30). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • PubMed Central. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-ethoxy-. NIST WebBook. Retrieved from [Link]

  • mzCloud. (2017, April 18). 4 Ethoxybenzaldehyde. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde; Optional[MS (LC)]. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Assay Validation for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative assay of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into a detailed validation protocol for a primary High-Performance Liquid Chromatography (HPLC) method, benchmark its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, and provide the scientific rationale behind our experimental choices to ensure robust and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a substituted benzaldehyde derivative whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). An accurate and precise analytical assay is not merely a procedural step; it is the foundation of product quality, ensuring safety and efficacy. The validation of such an assay is a mandatory regulatory requirement, demonstrating that the analytical procedure is fit for its intended purpose.[1][2] This guide is structured to provide both a practical framework and a comparative analysis to aid in selecting the most appropriate method for your laboratory's needs.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantitative determination of a non-volatile, UV-absorbing aromatic compound like this compound, reverse-phase HPLC with UV detection is the gold standard. Its high resolving power, sensitivity, and specificity make it ideal for separating the analyte from potential starting materials, by-products, and degradants.

Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This composition provides a good balance of polarity for retaining and eluting the moderately polar analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by scanning a standard solution; expected to be in the range of 270-310 nm due to the substituted benzene ring and carbonyl group.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase, from which a series of calibration standards are made.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the calibration range.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Prep_Standard Prepare Standard Solutions Setup Set Up HPLC Method Parameters Prep_Standard->Setup Prep_Sample Prepare Sample Solutions Prep_Sample->Setup Inject Inject Standards & Samples Setup->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for HPLC-UV analysis.

Validation of the HPLC-UV Method

Method validation provides documented evidence that the procedure is suitable for its intended use.[3] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[5][6]

Protocol:

  • Analyze a diluent blank to ensure no interfering peaks at the analyte's retention time.

  • Analyze a placebo (matrix without the analyte) if applicable.

  • Analyze the this compound standard.

  • Analyze a sample spiked with known related substances or potential impurities.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and demonstrate that the degradant peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[6]

Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration.[7][8]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[3] Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[5] It is typically determined by recovery studies.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.[9]

  • Analyze the samples and calculate the percentage recovery for each level. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

Protocol:

  • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of results. Acceptance Criteria: RSD ≤ 2.0%.[9][10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Protocol: These can be determined based on:

  • Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[9]

  • Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[9]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2%).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Detection wavelength (e.g., ±2 nm).

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and quantification. Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the quantitative results should not significantly change.

Workflow for Analytical Method Validation

Validation_Workflow Start Define Analytical Method Specificity Specificity (Resolution from impurities) Start->Specificity Linearity Linearity & Range (r² > 0.999) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Sensitivity) Start->LOD_LOQ Robustness Robustness (Parameter Variation) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

Caption: Key parameters for analytical method validation per ICH guidelines.

Comparative Analysis of Alternative Methods

While HPLC-UV is the recommended primary method, other techniques may be suitable depending on the specific analytical challenge.

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for separating volatile and thermally stable compounds. For aldehydes, it can be highly effective.

  • Applicability: this compound has a relatively high molecular weight and boiling point, which might make direct GC analysis challenging without derivatization. Derivatization, for example with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), can improve volatility and detection sensitivity, especially with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[11]

  • Advantages:

    • High chromatographic efficiency and resolution.

    • Mass Spectrometry (MS) provides structural information, offering definitive peak identification and unparalleled specificity.[12]

  • Disadvantages:

    • Potential for thermal degradation of the analyte in the injector port.

    • Derivatization adds an extra step to sample preparation, which can introduce variability.[13]

    • Not suitable for non-volatile impurities.

UV-Vis Spectrophotometry

This technique measures the absorbance of light by the analyte in a solution. It is a simple and rapid method.

  • Applicability: A UV-Vis method could be developed for a pure substance or a simple mixture where interfering substances do not absorb at the same wavelength. It often involves a derivatization reaction to produce a colored compound that can be measured in the visible range.[14][15] For instance, reaction with 2,4-dinitrophenylhydrazine (DNPH) forms a hydrazone that can be quantified.[14]

  • Advantages:

    • High throughput, speed, and low cost.

    • Simple instrumentation and operation.

  • Disadvantages:

    • Low specificity; any compound that absorbs at the analytical wavelength will interfere, making it unsuitable for purity testing in the presence of unknown impurities.[16]

    • Generally less sensitive than chromatographic methods.

Data and Performance Comparison

The following tables summarize the expected performance characteristics of each method and present illustrative validation data for the primary HPLC-UV method.

Table 1: Comparison of Analytical Methods
ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Excellent resolution)Very High (Mass-based detection)Low (Prone to interference)
Sensitivity (LOD/LOQ) Good to ExcellentExcellentModerate
Linear Range WideWideNarrower
Precision (RSD%) Excellent (< 2%)Excellent (< 2%)Good (< 5%)
Sample Throughput ModerateModerate (due to prep)High
Cost per Sample ModerateHighLow
Impurity Profiling YesYes (for volatile impurities)No
Ease of Use ModerateRequires expertiseSimple
Table 2: Illustrative Validation Summary for HPLC-UV Method
Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery)
80% Level99.5%98.0 - 102.0%Pass
100% Level100.2%98.0 - 102.0%Pass
120% Level101.1%98.0 - 102.0%Pass
Precision (RSD%)
Repeatability (n=6)0.85%≤ 2.0%Pass
Intermediate (n=6)1.10%≤ 2.0%Pass
LOQ (µg/mL) 0.5 µg/mLS/N Ratio ≥ 10Pass
LOD (µg/mL) 0.15 µg/mLS/N Ratio ≥ 3Pass
Robustness No significant impact on results from minor parameter changes.System suitability passes.Pass

Conclusion and Recommendations

For the comprehensive and reliable assay of this compound in a drug development setting, a validated HPLC-UV method is unequivocally the recommended approach. It provides the optimal balance of specificity, accuracy, precision, and robustness required for regulatory submissions and quality control.

  • GC-MS should be considered a powerful complementary technique, particularly for identifying and quantifying specific volatile impurities or for structural confirmation.

  • UV-Vis Spectrophotometry may find a niche in very specific, high-throughput applications where the sample matrix is simple and well-characterized, such as monitoring reaction kinetics, but it is not suitable for stability-indicating assays or final product release testing.

The choice of method must align with its intended purpose. By following the detailed validation framework presented, researchers can ensure the generation of high-quality, defensible analytical data crucial for advancing their scientific and developmental objectives.

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A Senior Application Scientist's Guide to Comparative Proteomics: Elucidating the Cellular Impact of Novel Compounds like 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the mechanism of action of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for designing and executing a comparative proteomics study to investigate the cellular effects of a compound like 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde. While public domain literature lacks extensive biological studies on this specific molecule, we will use it as a representative novel compound to illustrate a robust, scientifically rigorous approach to proteomic investigation. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating and reproducible study design.

The Rationale: Why Use Proteomics for a Novel Compound?

When a new compound such as this compound is identified, its potential therapeutic or toxic effects are unknown. The proteome, representing the complete set of proteins in a cell or organism, provides a dynamic snapshot of cellular activity. Unlike genomics, which indicates potential, proteomics reveals the functional reality of the cell at a given moment. By comparing the proteome of treated versus untreated cells, we can infer the compound's mechanism of action, identify potential biomarkers for its effects, and uncover off-target interactions.

Global proteomics methods are particularly powerful as they do not require a pre-existing hypothesis about the compound's function, allowing for unbiased discovery of its cellular impact.[1]

Designing a Comparative Proteomics Study: A Multi-faceted Approach

A successful proteomics study hinges on a well-controlled experimental design. For our hypothetical study of this compound, we will use a human liver carcinoma cell line (e.g., HepG2) as our model system, given the liver's central role in xenobiotic metabolism.

Experimental Groups:

  • Control Group: HepG2 cells treated with the vehicle (e.g., DMSO) in which the compound is dissolved.

  • Treatment Group: HepG2 cells treated with this compound at a predetermined concentration (e.g., the IC50 value, which would need to be determined in a preliminary cytotoxicity assay).

  • Time-Course (Optional but Recommended): Harvesting cells at different time points (e.g., 6, 12, 24 hours) after treatment can provide insights into the dynamics of the cellular response.

For this guide, we will focus on a single time point (24 hours) for clarity. At least three biological replicates for each group are essential for statistical power.

A Comparative Analysis of Quantitative Proteomics Techniques

There are several robust techniques for quantitative proteomics, each with its own strengths and considerations.[1][2][3] We will compare three widely used methods: Label-Free Quantification (LFQ), Tandem Mass Tag (TMT) labeling, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Technique Principle Advantages Disadvantages
Label-Free Quantification (LFQ) Compares the signal intensities of peptides or the number of spectral counts across different runs.[4][5]Cost-effective, simple sample preparation, unlimited number of samples can be compared.[4]Susceptible to run-to-run variation, may have more missing values for low-abundance proteins.[6]
Tandem Mass Tag (TMT) Chemical labeling of peptides with isobaric tags. All tags have the same mass but produce different reporter ions upon fragmentation, allowing for relative quantification.[7][8][9]High multiplexing capacity (up to 18 samples in one run), reduced run-to-run variability as samples are pooled.[8][9]Higher cost due to reagents, potential for ratio compression.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of proteins by growing cells in media containing "heavy" or "light" isotopes of essential amino acids.[10][11][12]Highly accurate as samples are mixed at the cell level, minimizing downstream experimental error.[10][11]Limited to cultured cells, can be expensive, not suitable for all cell types or tissues.[2][11]

For a discovery-phase study of a novel compound, both LFQ and TMT are excellent choices. TMT offers higher throughput and potentially greater precision for a defined number of samples, while LFQ provides flexibility and lower reagent cost. SILAC is the gold standard for accuracy in cell culture models but is less flexible for comparing multiple conditions or time points.

General Experimental Workflow

The overall workflow for these proteomics techniques shares several core steps, from sample preparation to data analysis.

Proteomics Workflow cluster_sample_prep Sample Preparation cluster_processing Protein Processing & MS cluster_analysis Data Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant digestion Protein Digestion (Trypsin) protein_quant->digestion labeling Peptide Labeling (TMT/SILAC) or None (LFQ) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms db_search Database Search & Peptide ID lc_ms->db_search quantification Protein Quantification db_search->quantification stats Statistical Analysis quantification->stats bioinformatics Bioinformatics & Pathway Analysis stats->bioinformatics

Caption: General workflow for a quantitative proteomics experiment.

Detailed Experimental Protocols

What follows are streamlined protocols for TMT and Label-Free quantification, representing robust choices for our hypothetical study.

Protocol 1: Tandem Mass Tag (TMT) Proteomics

This protocol is adapted for a 10-plex or 16-plex TMT experiment, allowing for the analysis of multiple biological replicates and conditions simultaneously.

1. Protein Extraction and Digestion: a. Harvest control and treated HepG2 cells and wash with ice-cold PBS. b. Lyse cells in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and preserve post-translational modifications. c. Quantify protein concentration using a BCA assay. d. For each sample, take 100 µg of protein. Reduce disulfide bonds with DTT at 56°C for 30 minutes. e. Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes. f. Perform a two-step digestion: first with Lys-C for 4 hours, followed by overnight digestion with trypsin at 37°C.

2. TMT Labeling: [8][13] a. Resuspend dried peptides in 100 mM TEAB buffer. b. Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample. c. Incubate at room temperature for 1 hour to allow the labeling reaction to complete. d. Quench the reaction with 5% hydroxylamine for 15 minutes. e. Combine all labeled samples into a single tube.

3. Peptide Cleanup and Fractionation: a. Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess TMT reagent and other contaminants. b. For deep proteome coverage, fractionate the peptide mixture using high-pH reversed-phase liquid chromatography. c. Dry the fractions in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Reconstitute each fraction in a solution of 0.1% formic acid. b. Analyze by LC-MS/MS on a high-resolution Orbitrap mass spectrometer. c. Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) to fragment the peptides and generate reporter ions for quantification.

Protocol 2: Label-Free Quantification (LFQ) Proteomics

This protocol emphasizes consistency and reproducibility, which are critical for accurate label-free analysis.[4][14]

1. Protein Extraction and Digestion: a. Follow the same steps (a-f) for protein extraction and digestion as in the TMT protocol. Consistency in handling each sample is paramount.

2. Peptide Cleanup: a. Desalt each sample individually using a C18 SPE cartridge. b. Dry the peptides and store them at -80°C.

3. LC-MS/MS Analysis: [6] a. Reconstitute each sample in 0.1% formic acid immediately before analysis. b. Analyze each sample by LC-MS/MS. It is crucial to run the samples in a randomized order to minimize systematic bias. c. A data-independent acquisition (DIA) strategy is often preferred for LFQ as it can reduce missing values and improve quantitative accuracy compared to DDA.[3][6]

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of proteomics data is a multi-step process that requires specialized software.[15][16][17][18][19]

Data_Analysis_Pipeline cluster_processing Primary Analysis cluster_stats Statistical Analysis cluster_bioinformatics Bioinformatics raw_data Raw MS Data (.raw) db_search Database Search (e.g., MaxQuant, Proteome Discoverer) raw_data->db_search peptide_id Peptide & Protein Identification (FDR < 1%) db_search->peptide_id quant Quantification (Reporter Ions for TMT, Peak Intensities for LFQ) peptide_id->quant normalization Normalization quant->normalization stats_test Statistical Testing (e.g., t-test, ANOVA) normalization->stats_test diff_exp Differentially Expressed Proteins stats_test->diff_exp pathway Pathway Enrichment Analysis (GO, KEGG) diff_exp->pathway ppi Protein-Protein Interaction Networks diff_exp->ppi interpretation Biological Interpretation pathway->interpretation ppi->interpretation

Caption: A typical data analysis pipeline for quantitative proteomics.

1. Database Searching:

  • Raw mass spectrometry data is processed using software like MaxQuant, Proteome Discoverer, or similar platforms.[16]
  • Spectra are searched against a comprehensive protein database (e.g., UniProt Human) to identify peptides.
  • A strict False Discovery Rate (FDR) of 1% is applied at both the peptide and protein level to ensure high-confidence identifications.

2. Protein Quantification and Statistical Analysis:

  • For TMT: The software quantifies the intensity of the reporter ions for each peptide.
  • For LFQ: The software calculates the area under the curve for each peptide's chromatographic peak.
  • Data is normalized to account for variations in sample loading.
  • Statistical tests (e.g., Student's t-test or ANOVA) are performed to identify proteins that are significantly up- or down-regulated in the treated group compared to the control.

3. Bioinformatics and Pathway Analysis:

  • The list of significantly altered proteins is analyzed using tools like DAVID, Cytoscape, or STRING-DB.
  • Gene Ontology (GO) Enrichment Analysis: Identifies over-represented biological processes, molecular functions, and cellular components.
  • Pathway Analysis (e.g., KEGG, Reactome): Maps the affected proteins to known signaling and metabolic pathways. This step is crucial for formulating a hypothesis about the compound's mechanism of action.
  • Protein-Protein Interaction (PPI) Network Analysis: Reveals functional modules and key protein hubs that are impacted by the compound.

Conclusion: A Framework for Discovery

This guide provides a comprehensive framework for conducting a comparative proteomics study on a novel compound like this compound. By carefully selecting a quantitative proteomics strategy, adhering to rigorous experimental protocols, and performing a thorough data analysis, researchers can gain invaluable insights into the compound's cellular effects. This data-driven approach is fundamental to modern drug discovery and development, transforming a molecule of interest into a well-characterized lead compound with a plausible mechanism of action. The choice between techniques like TMT and LFQ will depend on the specific experimental goals, budget, and available instrumentation, but both can yield high-quality, reproducible data when executed with precision.

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A Senior Application Scientist's Comparative Guide to 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde and its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Substituted benzaldehydes, a class of aromatic compounds, are pivotal in medicinal chemistry due to their versatile reactivity and diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth performance evaluation of the lesser-known compound, 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, through a comparative analysis with its more established structural analogs. While direct experimental data for the title compound is scarce, this guide will leverage structure-activity relationship (SAR) principles and extensive data on related molecules to provide a robust predictive assessment.

Introduction to Substituted Benzaldehydes: A Versatile Scaffold

Benzaldehyde and its derivatives are characterized by a benzene ring with a formyl group. The specific substitutions on the aromatic ring are instrumental in defining the compound's biological efficacy and mechanism of action.[1] The electron-donating or withdrawing nature of these substituents, along with their steric properties, can significantly influence the compound's reactivity, bioavailability, and interaction with biological targets.

This guide focuses on a comparative analysis of the following compounds:

  • This compound : The target compound of this evaluation.

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) : A widely used flavoring agent and a key structural analog.

  • 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) : A primary component of natural vanilla extract and a common synthetic intermediate.

  • Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) : A natural phenolic aldehyde with notable antioxidant activity.

Performance Benchmarking: A Comparative Analysis of Key Alternatives

To establish a performance baseline, this section details the known properties and biological activities of well-characterized benzaldehyde derivatives. The subsequent evaluation of this compound will be benchmarked against this data.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these compounds is essential for predicting their behavior in both chemical reactions and biological systems.

Property3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)3-Methoxy-4-hydroxybenzaldehyde (Vanillin)Protocatechuic Aldehyde
Molecular Formula C₉H₁₀O₃C₈H₈O₃C₇H₆O₃
Molecular Weight 166.17 g/mol 152.15 g/mol 138.12 g/mol
Melting Point 74-77 °C[2][3]81-83 °C153-154 °C
Solubility Soluble in alcohol, ether, chloroform; slightly soluble in water.[2]Soluble in ethanol, ether, acetone; sparingly soluble in water.Soluble in water, ethanol, ether.
Appearance White to yellowish crystalsWhite or creamy-white crystalline needlesBrownish-yellow crystalline powder
Antioxidant Activity: A Key Performance Metric

The antioxidant capacity of phenolic benzaldehydes is a critical parameter for their application in mitigating oxidative stress-related pathologies. This activity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1]

The antioxidant activity of these compounds is strongly correlated with the presence and arrangement of hydroxyl groups on the benzene ring.[4] Protocatechuic aldehyde, with its two hydroxyl groups, generally exhibits the highest antioxidant activity among the common alternatives. The substitution of a hydroxyl group with a methoxy (in vanillin) or ethoxy (in ethyl vanillin) group can modulate this activity.

A study on the structure-antioxidant activity relationship of natural hydroxybenzaldehydes found that protocatechuic aldehyde exhibited high antioxidant activity in various assays.[1] In contrast, compounds with fewer hydroxyl groups, such as p-hydroxybenzaldehyde, showed negligible activity in some tests.[1]

Predictive Performance Evaluation of this compound

Due to the limited direct experimental data on this compound, its performance is predicted based on established structure-activity relationships.

The key structural difference between the target compound and the well-characterized ethyl vanillin is the substitution of the hydroxyl group at the C4 position with a 2-hydroxyethoxy group. This modification is expected to have the following impacts:

  • Antioxidant Activity : The primary mechanism of antioxidant activity in phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. By replacing the phenolic hydroxyl group with an ether linkage, the direct hydrogen-donating capacity at this position is eliminated. While the ether oxygen has lone pairs of electrons, its ability to participate in radical scavenging is significantly lower than that of a phenolic hydroxyl group. Therefore, it is predicted that This compound will exhibit considerably lower antioxidant activity compared to ethyl vanillin and especially protocatechuic aldehyde.

  • Solubility and Bioavailability : The addition of the 2-hydroxyethoxy group introduces a flexible, polar side chain with a terminal hydroxyl group. This is likely to increase the water solubility of the molecule compared to ethyl vanillin. This enhanced hydrophilicity could positively impact its pharmacokinetic profile, potentially leading to improved bioavailability.

  • Reactivity and Synthetic Utility : The aldehyde functional group remains the primary site for many chemical transformations. The ether linkages are generally stable under a wide range of reaction conditions. The presence of a primary hydroxyl group on the side chain offers an additional site for derivatization, such as esterification or etherification, allowing for the synthesis of a new range of derivatives with potentially novel biological activities.

Experimental Protocols for Comparative Performance Evaluation

To empirically validate the predicted performance of this compound, a series of standardized experiments should be conducted. The following protocols for synthesis and antioxidant activity assessment are provided as a framework for such a study.

Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

A common method for the synthesis of ethyl vanillin involves the ethylation of protocatechuic aldehyde. Another approach starts from p-cresol.[5] A laboratory-scale synthesis can also be achieved from o-ethoxyphenol via a Reimer-Tiemann reaction.[6]

Illustrative Synthetic Pathway for Ethyl Vanillin:

Ethyl_Vanillin_Synthesis Protocatechualdehyde Protocatechualdehyde Reaction Ethylation Protocatechualdehyde->Reaction Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Ethylating_Agent->Reaction Base_Solvent Base / Solvent Base_Solvent->Reaction Workup Workup & Purification Reaction->Workup Ethyl_Vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Workup->Ethyl_Vanillin

Caption: A generalized workflow for the synthesis of Ethyl Vanillin.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[7]

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Solutions Prepare stock solutions of test compounds and standards (e.g., Trolox) in methanol. Mix In a 96-well plate, mix compound/standard solution with DPPH solution. Compound_Solutions->Mix DPPH_Solution Prepare a 0.1 mM solution of DPPH in methanol. DPPH_Solution->Mix Incubate Incubate in the dark at room temperature for 30 minutes. Mix->Incubate Measure_Absorbance Measure the absorbance at 517 nm using a microplate reader. Incubate->Measure_Absorbance Calculate_IC50 Calculate the percentage of radical scavenging activity and determine the IC50 value. Measure_Absorbance->Calculate_IC50

Caption: A typical workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Preparation of Reagents :

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (this compound and alternatives) and a standard antioxidant (e.g., Trolox) in methanol at various concentrations.[8]

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis :

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[8]

Conclusion and Future Directions

This comparative guide provides a comprehensive evaluation of this compound in the context of its better-understood structural analogs. Based on established structure-activity relationships, it is predicted that while the title compound may exhibit reduced antioxidant activity due to the replacement of the key phenolic hydroxyl group, its modified structure could offer advantages in terms of solubility and provide new opportunities for derivatization.

For drug development professionals, this compound represents a scaffold with potentially altered pharmacokinetic properties compared to its parent compounds. Empirical validation of its biological activities through standardized assays, as outlined in this guide, is a crucial next step. Further investigation into its anti-inflammatory, antimicrobial, and other biological properties is warranted to fully elucidate its therapeutic potential. The insights provided herein should serve as a valuable resource for guiding future research and development efforts involving this and other novel substituted benzaldehydes.

References

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • MDPI. Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. [Link]

  • Oriental Journal of Chemistry. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. [Link]

  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

  • WiserPub. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. [Link]

  • ResearchGate. Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Google Patents. Synthesizing method of ethyl vanillin.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of ethyl vanillin using cont. [Link]

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A Comparative Benchmarking Guide: 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and well-characterized nature of a chemical intermediate are not mere formalities; they are the bedrock of reproducible, high-quality downstream results. 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a bespoke aromatic aldehyde, presents unique opportunities in the synthesis of novel pharmaceutical agents and other fine chemicals. Its bifunctional nature, incorporating both an ethoxy and a hydroxyethoxy group, allows for diverse chemical modifications. However, this structural complexity also necessitates a rigorous and multi-faceted approach to its quality control and assurance.

This guide provides a comprehensive framework for benchmarking this compound against established, commercially available standards. We will delve into the causality behind the selection of analytical techniques, provide detailed, self-validating experimental protocols, and present a comparative analysis against well-characterized aromatic aldehydes: Ethyl Vanillin, Isovanillin, and Veratraldehyde. Our objective is to equip the discerning scientist with the tools to not only ascertain the quality of this specific molecule but also to apply these principles to other novel intermediates.

The Imperative of Purity: A Multi-Modal Approach

The presence of impurities, even at trace levels, can have cascading negative effects, from altered pharmacological activity in a final drug product to unpredictable yields in a multi-step synthesis. A robust analytical workflow, therefore, must be orthogonal, employing multiple techniques that probe different physicochemical properties of the molecule. For this compound, we advocate for a combination of chromatographic and spectroscopic methods to build a comprehensive purity profile.

Benchmarking Against Standards: A Comparative Framework

To contextualize the analytical data for our target compound, we have selected three widely recognized and commercially available aromatic aldehyde standards. These standards were chosen for their structural similarity and the availability of high-purity certified reference materials.

  • Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde): A close structural analog, differing by the absence of the hydroxyethoxy group. It serves as an excellent primary comparator.

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): An isomer of vanillin, it provides a benchmark for the chromatographic separation of closely related positional isomers.

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): Lacks the free hydroxyl group, making it a useful comparator for spectroscopic (especially IR) and chromatographic behavior.

Table 1: Physicochemical and Purity Specifications
ParameterThis compound (Hypothetical)Ethyl Vanillin (Reference Standard)Isovanillin (Reference Standard)Veratraldehyde (Reference Standard)
Appearance White to off-white crystalline powderWhite to slightly yellow crystals[1]White to off-white solid[2]Cream or tan flakes/solid[3]
Purity (HPLC/GC) ≥ 99.0%≥ 98.5% (GC)≥ 98.0% (TLC)[4]98 - 100% (GC)[3]
Melting Point (°C) 88 - 92 °C76.0 - 78.0 °C[1]112 - 116 °C40 - 44 °C
Loss on Drying ≤ 0.5%≤ 0.5%[5]Not specifiedNot specified
Solubility Soluble in Methanol, EthanolSoluble in Ethanol[1][5]Soluble in common organic solventsSoluble in common organic solvents

Experimental Protocols and Workflow

A logical and sequential workflow is critical for the efficient and accurate characterization of a new chemical entity. The following diagram outlines the proposed analytical workflow for this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation A Sample Receipt & Visual Inspection B Melting Point Determination A->B C FT-IR Spectroscopy B->C D HPLC-UV Purity Assay C->D E GC-MS for Volatile Impurities D->E F LC-MS for Non-volatile Impurities D->F G 1H NMR Spectroscopy F->G H 13C NMR Spectroscopy G->H I Mass Spectrometry (HRMS) H->I

Caption: Analytical Workflow for Compound Characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the cornerstone of purity determination for non-volatile and thermally labile compounds, offering high resolution and sensitivity.[6] A reversed-phase method is chosen for its broad applicability to moderately polar aromatic compounds.

Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at 280 nm.

  • Standard Preparation: Prepare a stock solution of the analytical standard (purity ≥99.5%) at 1 mg/mL in methanol.

  • Sample Preparation: Prepare samples of the synthesized compound at a final concentration of 1 mg/mL in methanol.[6]

  • Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a powerful complementary technique, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC-UV.[2] It is essential for detecting residual solvents or volatile by-products from the synthesis.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg of sample dissolved in ~0.7 mL of solvent.

  • Acquisition: Standard proton experiment.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Expected ¹H NMR Spectral Features for this compound:

  • Aldehyde proton: A singlet around 9.8 ppm.

  • Aromatic protons: Doublets and doublet of doublets in the range of 6.9-7.5 ppm.

  • Ethoxy group: A quartet around 4.1 ppm (OCH₂) and a triplet around 1.4 ppm (CH₃).

  • Hydroxyethoxy group: Triplets around 4.2 ppm (Ar-O-CH₂) and 3.9 ppm (CH₂-OH), and a broad singlet for the hydroxyl proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.

Protocol:

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected FT-IR Absorption Bands:

  • O-H stretch (hydroxyl): Broad band around 3400 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks around 2980-2850 cm⁻¹.

  • C=O stretch (aldehyde): Strong, sharp peak around 1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1600 and 1500 cm⁻¹.

  • C-O stretch (ether): Strong peaks in the 1250-1050 cm⁻¹ region.

Logical Relationships in Purity Assessment

The interplay between different analytical techniques is crucial for a comprehensive assessment. The following diagram illustrates the logical flow from initial purity screening to detailed impurity identification.

G cluster_0 Purity Screening cluster_1 Impurity Identification cluster_2 Structural Confirmation HPLC_UV HPLC-UV Purity (%) LC_MS LC-MS (Non-Volatiles) HPLC_UV->LC_MS Identify Unknown Peaks GC_FID GC-FID Purity (%) GC_MS GC-MS (Volatiles) GC_FID->GC_MS Identify Unknown Peaks NMR NMR (¹H, ¹³C) LC_MS->NMR Confirm Structure HRMS High-Res MS GC_MS->HRMS Confirm Mass

Caption: Inter-technique Logic for Purity Analysis.

Conclusion

The robust characterization of novel chemical intermediates like this compound is non-negotiable in a scientific landscape that demands precision and reproducibility. By employing a multi-technique approach and benchmarking against well-established standards, researchers can build a comprehensive quality profile for their compound. The protocols and workflows detailed in this guide are designed to be both rigorous and practical, providing a solid foundation for ensuring the integrity of this and other valuable chemical building blocks. This commitment to analytical excellence is fundamental to accelerating the pace of discovery and development in the pharmaceutical and chemical sciences.

References

  • PubChem. "Ethylvanillin." Accessed January 15, 2026. [Link].

  • Ingreland. "PRODUCT SPECIFICATION SHEET Ethyl Vanillin." Accessed January 15, 2026. [Link].

  • CP Lab Safety. "Isovanillin, min 98%, 100 grams." Accessed January 15, 2026. [Link].

  • Carl ROTH. "Isovanillin, 250 g." Accessed January 15, 2026. [Link].

  • The Good Scents Company. "veratraldehyde." Accessed January 15, 2026. [Link].

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A Comparative Guide to 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced differences in molecular architecture can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth comparative analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. By examining its structural analogs, we can infer its potential biological activities and guide future research. We will delve into a comparison with its close relatives, highlighting how subtle changes to its functional groups can impact its physicochemical properties and biological performance.

Structural Analogs: A Comparative Overview

The core structure of this compound features a benzaldehyde scaffold with an ethoxy group at the C3 position and a 2-hydroxyethoxy group at the C4 position. To understand the potential contributions of each substituent, we will compare it with two key analogs:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): A widely used flavoring agent, this analog lacks the ethylene glycol moiety, presenting a simple hydroxyl group at the C4 position.[1][2][3][4]

  • 4-(2-Hydroxyethoxy)-3-methoxy-benzaldehyde: In this analog, the ethoxy group at C3 is replaced by a smaller methoxy group.[5]

The structural relationships between these compounds are illustrated in the diagram below.

G A This compound B 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) A->B Lacks 2-hydroxyethoxy group C 4-(2-Hydroxyethoxy)-3-methoxy-benzaldehyde A->C Methoxy instead of Ethoxy at C3 G A Prepare Reagents: - ALDH Enzyme Solution - NAD+ Solution - Aldehyde Substrate - Test Compound Stock B Assay Plate Preparation: - Add Buffer - Add NAD+ - Add Test Compound/Vehicle A->B C Enzyme Addition & Incubation: - Add ALDH Enzyme - Incubate at 37°C B->C D Initiate Reaction: - Add Aldehyde Substrate C->D E Monitor NADH Production: - Measure Absorbance at 340 nm over time D->E

Caption: Workflow for an in vitro ALDH inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the ALDH isozyme of interest (e.g., ALDH1A3) in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).

    • Prepare a stock solution of the cofactor NAD⁺ in the assay buffer.

    • Prepare a stock solution of the aldehyde substrate (e.g., hexanal) in a suitable solvent.

    • Prepare serial dilutions of the test compound, this compound, from a high-concentration stock in DMSO.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer to each well.

    • Add the NAD⁺ solution to each well.

    • Add the test compound dilutions to the sample wells and the same volume of DMSO to the control wells.

  • Enzyme Incubation:

    • Add the ALDH enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH production) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental data for this compound is limited, a comparative analysis with its structural analogs provides a strong foundation for guiding future research. Its structural similarity to known bioactive benzaldehydes, particularly those with demonstrated enzyme inhibitory activity, suggests that it is a promising candidate for further investigation. The presence of both an ethoxy and a hydroxyethoxy group offers unique possibilities for interactions with biological targets.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays, with a particular emphasis on its potential as an ALDH inhibitor. The experimental protocol outlined in this guide provides a robust starting point for such investigations. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships of substituted benzaldehydes in drug discovery.

References

  • BenchChem. A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes for Drug Discovery and Scientific Research.
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  • BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity.
  • Biosynth. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | FE34406.
  • PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde.
  • Sigma-Aldrich. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99% | 121-32-4.
  • Biosynth. 4-(2-Hydroxy-ethoxy)-3-methoxy-benzaldehyde | 64673-04-7 | PCA67304.
  • Ibrahim AIM, Ikhmais B, Batlle E, et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. 2021;26(19):5770.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined here are grounded in established laboratory safety protocols and regulatory standards, ensuring a self-validating system for waste management that protects both laboratory personnel and the environment.

I. Hazard Profile and Core Safety Principles

Understanding the potential hazards of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is the foundation of its safe handling and disposal. Based on data from similar benzaldehyde derivatives, the following hazards should be assumed[1][2][3][4][5]:

  • Irritation: Causes skin and serious eye irritation[1][5].

  • Respiratory Effects: May cause respiratory irritation[1][5].

  • Aquatic Toxicity: Harmful to aquatic life, potentially with long-lasting effects[1].

  • Combustibility: While not highly flammable, it is a combustible solid.

Given these hazards, the core principle of disposal is to treat this compound as hazardous chemical waste . It must not be disposed of down the drain or in regular solid waste[6][7].

II. Quantitative Data Summary

For context, the following table summarizes key hazard information for a closely related compound, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin). This data should be considered as a proxy in the absence of specific data for this compound.

Hazard ClassificationGHS CategoryKey Precautionary Statements
Skin IrritationCategory 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1]
Eye IrritationCategory 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Specific target organ toxicityCategory 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1]
Acute Aquatic HazardCategory 3P273: Avoid release to the environment.[1]
III. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound from the point of generation to final removal from the laboratory.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Step 1: Immediate Actions at Point of Generation cluster_1 Step 2: Containerization and Labeling cluster_2 Step 3: Accumulation and Storage cluster_3 Step 4: Final Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Segregate Waste (Separate from incompatible materials) A->B C Select Appropriate Waste Container (Chemically compatible, sealable) B->C D Label Container Clearly ('Hazardous Waste', full chemical name, date) C->D E Store in Designated Satellite Accumulation Area (SAA) (At or near the point of generation) D->E F Maintain Closed Container (Except when adding waste) E->F G Request Waste Pickup (Contact institutional Environmental Health & Safety) F->G H Transfer to Licensed Waste Hauler (For incineration or other approved disposal method) G->H

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves[1][8].

  • Waste Segregation:

    • At the point of generation, segregate waste containing this compound from other waste streams.

    • This includes residual solid compound, contaminated weighing boats, gloves, and paper towels.

    • Aqueous solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with incompatible waste streams such as strong acids or bases[6][9].

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • For liquid waste, use a designated carboy, also typically made of HDPE.

    • Ensure the container is in good condition, free from cracks or damage[6].

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste"[10].

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first waste was added to the container.

    • List any other components in the waste mixture.

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10][11]. This area must be at or near the point of waste generation[11].

    • The container must remain closed at all times, except when adding waste[11].

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[10][11].

  • Request for Disposal:

    • Once the container is full, or before the accumulation time limit set by your institution is reached (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[11][12].

    • Do not attempt to transport the hazardous waste off-site yourself[10].

  • Spill Management:

    • In the event of a small spill, prevent further spread.

    • Wear appropriate PPE.

    • Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the designated hazardous waste container[1][8].

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's emergency response team.

IV. Regulatory Framework

The disposal of chemical waste in laboratories is governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[6][10]. Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA regulations, which provides specific guidelines for managing hazardous waste in a research setting[12]. Key aspects of these regulations include:

  • Waste Determination: Trained professionals are responsible for determining if a chemical is a hazardous waste[12].

  • Container Management: Strict requirements for the type, condition, and labeling of waste containers[6][10].

  • Accumulation Time Limits: Limits on how long hazardous waste can be stored in a laboratory before it must be removed[12][13].

By adhering to the procedures outlined in this guide, your laboratory will remain in compliance with these critical regulations, ensuring a safe and responsible research environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US EPA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). MetaSci.
  • Safety Data Sheet Benzaldehyde, 3-ethoxy-4-hydroxy-. (n.d.). Fisher Scientific.
  • Safety Data Sheet 4-Hydroxy-3-methoxybenzaldehyde. (n.d.). Carl ROTH.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Vanillin CAS No 121-33-5 Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet Benzaldehyde, 3-ethoxy-4-hydroxy-. (2025). Fisher Scientific.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Vanillin 99.9% Analytical Grade - Safety Data Sheet. (n.d.). Labkem.
  • Benzaldehyde Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet Vanillin. (n.d.). Borregaard.
  • Safety data sheet Vanillin. (2023). CPAChem.
  • Safety Data Sheet 4-Ethoxybenzaldehyde. (2025). Fisher Scientific.
  • Safety Data Sheet Benzaldehyde, 2-hydroxy-3-methoxy-. (2025). Thermo Fisher Scientific.

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Navigating the Safe Handling of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a compound of interest in various research applications. By offering clear, actionable steps grounded in established safety protocols, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and scientific excellence.

While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guide synthesizes data from structurally similar compounds, such as 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) and other substituted benzaldehydes, to provide a robust framework for its safe management in a laboratory setting. The core principle is to treat this compound with the appropriate precautions for an aromatic aldehyde, a class of compounds known to be potential skin and eye irritants.

Understanding the Risks: Hazard Profile of Structurally Similar Compounds

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Aromatic aldehydes can cause skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 dust mask (if not performed in a ventilated enclosure)
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Large-Scale Operations (>100g) Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatRequired if not in a closed system or adequately ventilated area

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection: Safety glasses with side shields offer a baseline of protection against minor splashes and airborne particles.[1] However, for procedures with a higher risk of splashing, such as solution preparation and transfers, chemical splash goggles are essential to form a seal around the eyes.[1] For larger-scale work, a face shield should be worn in conjunction with goggles to protect the entire face.

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with aromatic aldehydes.[2] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations to protect against minor spills. For larger quantities, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: In situations where the generation of dust or aerosols is likely and engineering controls like a fume hood are not available, an N95 dust mask is recommended to prevent inhalation.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is key to safe and efficient handling. The following diagram illustrates the lifecycle of this compound within the laboratory.

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Storage Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. Weighing Weighing and Aliquoting (in ventilated enclosure if possible) SolutionPrep Solution Preparation (in fume hood) Weighing->SolutionPrep Reaction Reaction Setup and Monitoring (in fume hood) SolutionPrep->Reaction WasteCollection Collect waste in a designated, labeled, and sealed container. Reaction->WasteCollection WasteDisposal Dispose of as chemical waste in accordance with institutional and local regulations. WasteCollection->WasteDisposal Receiving Receiving and Inspection cluster_storage cluster_storage Receiving->cluster_storage

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from strong oxidizing agents and bases.[2]

  • Preparation for Use: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and PPE.

  • Weighing and Transfer:

    • Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

    • Avoid generating dust. If dust is unavoidable, an N95 respirator is recommended.

  • Dissolution and Reaction:

    • Conduct all solution preparations and reactions within a certified chemical fume hood.

    • Add the compound slowly to the solvent to avoid splashing.

    • Ensure all reaction vessels are properly secured.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Spill and Exposure Management: A Rapid Response Plan

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible End-of-Life Management

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as chemical waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved chemical waste program. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific discovery can proceed without compromising well-being.

References

  • Metasci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.